5,7-dichloro-1H-imidazo[4,5-b]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264046. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5,7-dichloro-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-4(8)11-6-5(3)9-2-10-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJFWUNKUZVHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN2)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421446 | |
| Record name | 5,7-dichloro-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24485-01-6 | |
| Record name | 24485-01-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-dichloro-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DICHLORO-1H-IMIDAZO[4,5-B]PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of 5,7-dichloro-1H-imidazo[4,5-b]pyridine?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 5,7-dichloro-1H-imidazo[4,5-b]pyridine. The document details its characteristics, potential therapeutic applications, and relevant experimental methodologies, making it a valuable resource for professionals in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines.[1][2]
Core Properties and Data
This compound is a synthetic heterocyclic compound. Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂N₃ | [3][4] |
| Molecular Weight | 188.01 g/mol | [3][4] |
| CAS Number | 24485-01-6 | [3][4] |
| IUPAC Name | This compound | [3] |
| Appearance | Off-white to pink solid | [4] |
| Melting Point | 273-274 °C | [4] |
| Boiling Point | 416.867 °C at 760 mmHg | [5] |
| Predicted pKa | 5.37 ± 0.40 | [4] |
| Predicted Density | 1.79 ± 0.1 g/cm³ | [4] |
| SMILES | C1=C(C2=C(N=CN2)N=C1Cl)Cl | [3] |
| InChI Key | IKJFWUNKUZVHGU-UHFFFAOYSA-N | [3][4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [4] |
Biological Activity and Potential Applications
The imidazo[4,5-b]pyridine scaffold is a versatile pharmacophore present in molecules with a wide array of biological activities. Derivatives have shown potential as anticancer, antiviral, anti-inflammatory, and fungicidal agents.[6][7][8][9] this compound itself serves as a crucial intermediate in the synthesis of these more complex, biologically active molecules.[10]
While specific quantitative data for the parent compound is limited in publicly available literature, its known biological profile includes:
-
Antiviral Properties : It has been reported to inhibit the replication of herpes simplex virus (HSV) in cell culture and shows activity against a broad range of other viruses, including HIV and influenza A.
-
Antimicrobial Effects : The compound is noted to have good antimicrobial and bactericidal effects.[4]
-
Immunosuppressive Properties : It has been suggested to possess immunosuppressive properties, indicating potential for treating immunodeficiency disorders.
Derivatives of the core structure have been extensively studied. For instance, certain N-methyl substituted 2,6-diphenylimidazo[4,5-b]pyridines have demonstrated pronounced antiproliferative activity against various human cancer cell lines, with IC₅₀ values in the low micromolar range (1.45–4.25 μM).[8]
Postulated Mechanism of Action: Adenosine Receptor Agonism
The antiviral activity of this compound may be attributed to its function as an agonist at adenosine receptor subtypes, such as the A2a receptor (A2aR). Adenosine receptors are a class of G protein-coupled receptors (GPCRs) involved in numerous physiological processes. Activation of the A2aR subtype typically leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response.
While this pathway is a plausible explanation for its biological effects, further research is required to definitively confirm this mechanism for this compound.
Caption: Postulated signaling cascade for this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of this compound. Below are representative protocols.
Representative Synthesis Protocol
A common route to synthesize the imidazo[4,5-b]pyridine core involves the reductive cyclization of a nitro-substituted aminopyridine. This representative protocol is adapted from general methods described for analogous compounds.[6][7]
-
Starting Material : 2,3-diamino-4,6-dichloropyridine or a suitable precursor like 2-amino-3-nitro-4,6-dichloropyridine.
-
Reductive Cyclization :
-
If starting with the nitro-amino precursor, dissolve it in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent (e.g., iron powder, tin(II) chloride, or sodium dithionite) to the mixture.[6]
-
Heat the reaction mixture to reflux for 2-4 hours to reduce the nitro group to an amine, forming the diamino intermediate in situ.
-
-
Imidazole Ring Formation :
-
To the solution containing the diamino intermediate, add a one-carbon source. Formic acid is commonly used to yield the unsubstituted imidazole ring.[6]
-
Continue to reflux the mixture for an additional 4-6 hours.
-
-
Work-up and Purification :
-
After cooling to room temperature, neutralize the reaction mixture carefully with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
The crude product may precipitate and can be collected by filtration.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification :
-
The crude solid is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
-
Characterization :
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
-
General Workflow for Synthesis and Screening
The development of novel therapeutic agents based on this scaffold follows a structured workflow from initial synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of imidazo[4,5-b]pyridines.
Protocol for Antiviral Activity Assay (Plaque Reduction Assay)
This protocol describes a standard method to evaluate the antiviral efficacy of the compound against viruses like HSV.
-
Cell Culture : Seed a confluent monolayer of host cells (e.g., Vero cells for HSV) in 24-well plates and incubate at 37°C with 5% CO₂ until they reach 95-100% confluency.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations for testing.
-
Infection : Remove the culture medium from the cells and infect them with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.
-
Treatment : After the adsorption period, remove the virus inoculum. Wash the cells with phosphate-buffered saline (PBS) and add an overlay medium (e.g., medium containing 1% methylcellulose) containing the various dilutions of the test compound. A well with no compound serves as the virus control.
-
Incubation : Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Staining and Counting :
-
Remove the overlay medium and fix the cells with a methanol/acetone solution.
-
Stain the cells with a crystal violet solution (0.5% in 20% ethanol) for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis : Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][4]
-
GHS Pictogram : GHS07 (Exclamation Mark).[4]
-
Precautionary Measures : Wear protective gloves, eye protection, and a lab coat. Use in a well-ventilated area or fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.[3]
References
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and biological evaluation of novel imidazopyrimidin-3-amines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C6H3Cl2N3 | CID 5949802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journal.uctm.edu [journal.uctm.edu]
5,7-dichloro-1H-imidazo[4,5-b]pyridine chemical structure and IUPAC name.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5,7-dichloro-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The information presented herein covers its chemical identity, physicochemical properties, synthesis, and biological activities, with a focus on data relevant to research and development.
Chemical Structure and IUPAC Name
The chemical structure of this compound is depicted below, followed by its official IUPAC name.
Chemical Structure:
IUPAC Name: this compound.[1][2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂N₃ | [1][3] |
| Molecular Weight | 188.01 g/mol | [1][3] |
| CAS Number | 24485-01-6 | [1][3] |
| Appearance | Off-white to pink solid | [4] |
| Melting Point | 273-274 °C | [4] |
| Boiling Point | 416.867 °C at 760 mmHg (Predicted) | [5] |
| 200.8 ± 50.0 °C (Predicted) | [4] | |
| Density | 1.675 g/cm³ (Predicted) | [5] |
| 1.79 ± 0.1 g/cm³ (Predicted) | [4] | |
| pKa | 5.37 ± 0.40 (Predicted) | [4] |
| ¹H NMR (Tautomer) | (400 MHz, Methanol-d₄) δ 8.45 (bs, 1H), 7.46 (s, 1H) | [4] |
Note: The provided ¹H NMR data corresponds to the 5,7-dichloro-3H-imidazo[4,5-b]pyridine tautomer.
Experimental Protocols: Synthesis
The synthesis of the imidazo[4,5-b]pyridine core is typically achieved through the cyclization of a substituted 2,3-diaminopyridine. The following protocol describes a general and effective method for the preparation of this compound from 2,3-diamino-4,6-dichloropyridine.
Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-diamino-4,6-dichloropyridine (1 equivalent).
-
Reagent Addition: Add an excess of 98-100% formic acid (e.g., 10-15 equivalents) to the flask. The diaminopyridine may not fully dissolve initially.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then dry it under a vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
This procedure is based on the well-established Phillips-Ladenburg synthesis for imidazoles, which involves the condensation of an o-diamine with a carboxylic acid or its derivative.[6]
Biological Activity and Signaling Pathway
This compound has been identified as a synthetic compound with notable antiviral properties, showing activity against herpes simplex virus, HIV, and influenza A.[3] The proposed mechanism of its antiviral action involves its function as an agonist for adenosine receptor subtypes, particularly the A2A receptor (A2aR).[3]
The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade. The diagram below illustrates the canonical A2A receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H3Cl2N3 | CID 5949802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5,7-dichloro-1H-imidazo[4,5-b]pyridine (CAS No. 24485-01-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,7-dichloro-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and discusses its known biological activities.
Core Compound Data
This compound is a chlorinated derivative of the imidazo[4,5-b]pyridine scaffold, which is isosteric to purine and serves as a core structure in many biologically active molecules.[1] Its chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 24485-01-6 | [1] |
| Molecular Formula | C₆H₃Cl₂N₃ | [2] |
| Molecular Weight | 188.01 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Melting Point | 273-274 °C | [1] |
| Boiling Point (Predicted) | 416.87 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.675 g/cm³ | [3] |
| Appearance | Off-white to pink solid | [1] |
| SMILES | C1=C(C2=C(N=CN2)N=C1Cl)Cl | [2] |
| InChIKey | IKJFWUNKUZVHGU-UHFFFAOYSA-N | [2] |
Synthesis Protocol
A general procedure for the synthesis of this compound has been reported, starting from 7-nitro-1H-imidazo[4,5-b]pyridine 4-oxide.[4] The workflow for this synthesis is depicted in the diagram below.
Experimental Protocol
Reagents and Equipment:
-
7-nitro-1H-imidazo[4,5-b]pyridine 4-oxide (2.0 g, 11.04 mmol)
-
Phosphoryl chloride (POCl₃, 30 mL, 322 mmol)
-
N,N-dimethylformamide (DMF, 15 mL)
-
5 M Sodium hydroxide solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Reaction flask
-
Ice bath
-
Heating mantle with temperature control
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
A mixed solution of phosphoryl chloride (30 mL) and N,N-dimethylformamide (15 mL) is prepared in a reaction flask and cooled to 0 °C using an ice bath.[4]
-
7-nitro-1H-imidazo[4,5-b]pyridine 4-oxide (2.0 g) is added portion-wise to the cooled solution.[4]
-
The reaction mixture is then heated to 120 °C and maintained at this temperature for 3 hours.[4]
-
After the reaction is complete, the mixture is cooled to room temperature.[4]
-
The cooled reaction mixture is slowly poured into ice water to quench the reaction.[4]
-
The aqueous solution is neutralized with a 5 M sodium hydroxide solution.[4]
-
The product is extracted with ethyl acetate (3 x 75 mL).[4]
-
The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure.[4]
-
This procedure affords crude this compound as the product (1.86 g, 90% yield), which can be used in subsequent reactions without further purification.[4]
Characterization Data
-
Mass Spectrometry (ESI): m/z = 188 [M+H]⁺.[4]
-
¹H NMR (400 MHz, Methanol-d₄): δ 8.45 (broad s, 1H), 7.46 (s, 1H).[4]
Biological Activity and Potential Applications
While extensive biological data for this compound is limited in publicly accessible literature, the compound has been noted for its potential therapeutic activities.
Antiviral Properties
This compound is a synthetic compound that has demonstrated the ability to inhibit the replication of several viruses in cell culture, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Influenza A.
Mechanism of Action
The antiviral potency of this compound may be attributed to its function as an agonist on adenosine receptor subtypes, such as the A2a receptor (A2aR). The imidazo[4,5-b]pyridine core is a known scaffold for kinase inhibitors and other agents targeting key cellular pathways.[1]
It is important to note that specific quantitative biological data, such as IC₅₀ or EC₅₀ values, for this compound are not available in the reviewed literature. The following sections on experimental protocols and signaling pathways are therefore based on generalized procedures and the proposed mechanism of action.
Generalized Experimental Protocols
General Antiviral Assay Workflow
A typical cell-based antiviral assay to determine the efficacy of a compound like this compound would follow the workflow illustrated below.
Adenosine Receptor Binding Assay
To confirm the interaction with the A2a receptor, a competitive radioligand binding assay would be employed.
Materials:
-
Cell membranes expressing the human A2a receptor.
-
A high-affinity radioligand for the A2a receptor (e.g., [³H]ZM241385).
-
This compound (as the competitor ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol Outline:
-
Cell membranes expressing the A2a receptor are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the non-radiolabeled competitor ligand (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This can then be used to calculate the binding affinity (Kᵢ) of the compound for the receptor.
Representative Signaling Pathway
As an A2a adenosine receptor agonist, this compound would likely initiate the Gs protein-coupled signaling cascade. This pathway is crucial in modulating inflammatory responses and cellular function.
Activation of the A2a receptor by an agonist leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the CREB transcription factor.[6] Activated CREB translocates to the nucleus and promotes the transcription of genes containing cAMP response elements, often leading to anti-inflammatory effects.[5] Additionally, this pathway can inhibit pro-inflammatory signaling, such as that mediated by NF-κB.[6]
References
- 1. 5,7-Dichloroimidazo[4,5-b]pyridine | 24485-01-6 [chemicalbook.com]
- 2. This compound | C6H3Cl2N3 | CID 5949802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CAS No. 24485-01-6 - iChemical [ichemical.com]
- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Imidazo[4,5-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry due to its diverse and potent biological activities. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to significant therapeutic potential. This technical guide provides an in-depth overview of the key biological activities of imidazo[4,5-b]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, antiviral, and antimicrobial properties. Quantitative data from recent studies are summarized in structured tables for comparative analysis, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and evaluation processes.
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often attributed to the inhibition of key enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs), and the disruption of tubulin polymerization.[1]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected imidazo[4,5-b]pyridine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | Colon Carcinoma (SW620) | 0.4 | [1] |
| Compound 14 | Colon Carcinoma (SW620) | 0.7 | [1] |
| Compound 14 | Glioblastoma | 8.0 | [1] |
| Compound 14 | Non-Hodgkin Lymphoma | 8.4 | [1] |
| Compound 14 | Pancreatic Adenocarcinoma | 9.4 | [1] |
| Compound 15 | Acute Lymphoblastic Leukemia | 17.0 | [1] |
| 3b | MDA-MB-468 | 66.46 | [2] |
| 3e | MDA-MB-468 | 78.82 | [2] |
| 3g | MDA-MB-468 | 69.34 | [2] |
| 3h | HCT-15 | 66.92 | [2] |
| Various | K562 | 42-57 | [2] |
| Various | MCF-7 | 44-72 | [2] |
| Various | SaOS2 | 52.5-71.5 | [2] |
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The imidazo[4,5-b]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with solvent only is also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathway: CDK9 Inhibition in Cancer
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which is crucial for the transcription of short-lived anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 leads to the downregulation of these proteins, thereby inducing apoptosis in cancer cells.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Imidazo[4,5-b]pyridine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Anti-inflammatory Data
The following table presents the in vitro COX inhibitory activity of selected 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.
| Compound ID | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) | Reference |
| 3f | 21.8 | 9.2 | [2][3] |
| Various | 10 - 43 | 9.2 - 279.3 | [2] |
Key Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is prepared in a suitable buffer.
-
Compound Incubation: The imidazo[4,5-b]pyridine derivative is pre-incubated with the enzyme at a specific temperature for a defined period.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Reaction Termination: The reaction is stopped after a specific time by adding a quenching agent (e.g., a strong acid).
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. IC50 values are then determined from the dose-response curves.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[4,5-b]pyridine Scaffold: A Comprehensive Review of its Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines.[1][2][3][4] This similarity allows molecules incorporating this core to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. Imidazo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[5][6][7] This technical guide provides an in-depth review of the pharmacological potential of the imidazo[4,5-b]pyridine core, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and workflows.
Pharmacological Activities
The versatility of the imidazo[4,5-b]pyridine scaffold is evident in its wide range of biological activities. The ability to modify substituents at various positions on the heterocyclic ring system allows for the fine-tuning of potency and selectivity against numerous therapeutic targets.[8]
Anticancer Activity
The most extensively studied application of the imidazo[4,5-b]pyridine scaffold is in oncology. These compounds have been shown to exert their antiproliferative effects through various mechanisms, most notably through the inhibition of protein kinases that are crucial for cancer cell growth and survival.[1][2]
Kinase Inhibition:
-
Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases (A, B, and C), which are key regulators of mitosis.[9][10] Overexpression of these kinases is common in many cancers, making them attractive targets for therapy.[9] For instance, compound 51 (CCT137690) is a potent inhibitor of Aurora-A (IC50 = 0.015 µM), Aurora-B (IC50 = 0.025 µM), and Aurora-C (IC50 = 0.019 µM).[10]
-
Cyclin-Dependent Kinase 9 (CDK9): Several imidazo[4,5-b]pyridine derivatives have shown significant inhibitory potential against CDK9, a kinase involved in transcriptional regulation.[11][12] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[12] Compounds have demonstrated CDK9 inhibitory activity with IC50 values in the range of 0.63-1.32 μM.[11]
-
TrkA Kinase: The Tropomyosin receptor kinase A (TrkA) has been implicated in both cancer and pain pathways. Disubstituted imidazo[4,5-b]pyridines have been developed as potent, subnanomolar inhibitors of TrkA in cellular assays.[13]
Antiproliferative Effects: Derivatives of this scaffold have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines.[5] For example, certain amidino-substituted compounds showed strong, sub-micromolar activity against colon carcinoma (IC50 0.4 and 0.7 μM).[5][14] Other derivatives have shown efficacy against breast cancer (MCF-7), leukemia (K562, HL-60), and lung carcinoma (NCI-H460) cell lines.[8][11][15]
Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Target/Cell Line | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Compound 10 | Colon Carcinoma (SW620) | 0.4 µM | [5] |
| Compound 14 | Colon Carcinoma (SW620) | 0.7 µM | [5] |
| Compound 8 | HeLa, SW620, PC3 | 1.8–3.2 μM | [14] |
| Compound 19 | Various Cancer Cell Lines | 1.45–4.25 μM | [8] |
| Various Derivatives | CDK9 | 0.63-1.32 µM | [11] |
| Compound 51 | Aurora-A | 0.015 µM | [10] |
| Compound 51 | Aurora-B | 0.025 µM | [10] |
| Compound 3f | COX-2 | 9.2 µmol/L | [16] |
| Compound 3a | TrkA | < 50 nM |[9] |
Anti-inflammatory Activity
Chronic inflammation is linked to the pathogenesis of numerous diseases, including cancer. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation. Several 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated as inhibitors of these enzymes.[15][16] Notably, some compounds have demonstrated potent and selective inhibition of COX-2, which is the inducible isoform primarily responsible for inflammation and is often overexpressed in tumors.[15][16] This dual anticancer and anti-inflammatory profile makes these compounds particularly interesting.
Table 2: Anti-inflammatory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Target | Activity (IC50) | Selectivity (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Compound 3f | COX-1 | 21.8 µmol/L | ~2.4 | [16] |
| COX-2 | 9.2 µmol/L | [16] | ||
| Compound 3c | COX-2 | < 20 µmol/L | Selective | [15] |
| Compound 3h | COX-2 | < 20 µmol/L | Selective | [15] |
| Compound 24 | COX-1 | 21.8 µmol/L | ~2.4 | [9] |
| | COX-2 | 9.2 µmol/L | |[9] |
Antiviral Activity
The imidazo[4,5-b]pyridine scaffold has also been explored for its antiviral potential.[5] Studies have shown that certain derivatives exhibit selective activity against specific viruses. For instance, bromo-substituted and para-cyano-substituted derivatives have demonstrated moderate but selective activity against the Respiratory Syncytial Virus (RSV).[5][14] Additionally, related imidazo[4,5-c]pyridine compounds have been identified as highly potent inhibitors of the Classical Swine Fever Virus (CSFV) by targeting the viral RNA-dependent RNA polymerase.[17]
Table 3: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Virus | Activity (EC50) | Reference |
|---|---|---|---|
| Compound 7 | Respiratory Syncytial Virus (RSV) | 21 µM | [5][14] |
| Compound 17 | Respiratory Syncytial Virus (RSV) | 58 µM | [5][14] |
| BPIP | Classical Swine Fever Virus (CSFV) | 0.8 - 1.6 µM |[17] |
Antimicrobial Activity
While the primary focus has been on other therapeutic areas, the antimicrobial properties of imidazo[4,5-b]pyridines have also been investigated. The results have been varied. Many synthesized compounds showed little to no activity against common bacterial strains.[5] However, some specific derivatives, such as those combined with a 2,6-diarylpiperidin-4-one core, have shown enhanced activity against both Gram-positive and Gram-negative bacteria.[9] For example, compound 14 , a 2-imidazolinyl amidino derivative, displayed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM.[5][14]
Table 4: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 14 | E. coli | 32 µM | [5][14] |
| Most Derivatives | S. aureus, S. pneumoniae, E. coli | > 64 µM |[5] |
Other Therapeutic Areas
Recent research has expanded the potential applications of this scaffold. A novel class of imidazo[4,5-b]pyridine analogues has been identified as mitochondrial uncouplers.[18][19] These compounds, such as SHS206 , have shown sub-micromolar potency (EC50 of 830 nM in L6 myoblasts) and have demonstrated efficacy in a mouse model of metabolic dysfunction-associated steatohepatitis (MASH) by lowering liver triglycerides without adverse effects.[18][19]
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of novel chemical entities. This section outlines standard protocols for the synthesis and biological assessment of imidazo[4,5-b]pyridine derivatives.
General Synthesis of 2-Substituted-3H-imidazo[4,5-b]pyridines
A common and effective method for synthesizing the imidazo[4,5-b]pyridine core involves the condensation of a diaminopyridine with an aldehyde.
Materials:
-
5,6-Diaminopyridine (or other suitable diaminopyridine)
-
Substituted benzaldehyde
-
Sodium metabisulfite (Na2S2O5)
-
Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent
-
Ethanol for recrystallization
Procedure:
-
To a solution of the substituted benzaldehyde (1.0 mmol) in DMSO (5 mL), add sodium metabisulfite (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the aldehyde-bisulfite adduct.
-
Add 5,6-diaminopyridine (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent, such as ethanol, to yield the pure 2-substituted-3H-imidazo[4,5-b]pyridine product.[20]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (imidazo[4,5-b]pyridine derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Detergent solution (e.g., 20% SDS in 50% DMF) or DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubate the plate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add 100 µL of the detergent solution to each well to solubilize the formazan crystals. Incubate overnight at 37 °C, or for a few hours with gentle shaking.[21]
-
Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 550-570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)
-
Test compounds and reference inhibitors (e.g., Celecoxib)
-
96-well plate
-
Spectrophotometric plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations.
-
Incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm over time. The rate of TMPD oxidation, indicated by the color change, is proportional to the COX peroxidase activity.
-
The inhibitory activity is calculated as the percentage reduction in the rate of reaction compared to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[16]
Visualizations
General Synthetic Pathway
The following diagram illustrates a common synthetic route for the imidazo[4,5-b]pyridine core.
Caption: General synthesis of the imidazo[4,5-b]pyridine scaffold.
Aurora Kinase Inhibition Pathway
This diagram shows the role of Aurora Kinase A in the cell cycle and its inhibition by an imidazo[4,5-b]pyridine derivative.
Caption: Inhibition of Aurora Kinase A by an imidazo[4,5-b]pyridine derivative.
Experimental Workflow for Anticancer Drug Screening
This flowchart outlines the typical process for screening imidazo[4,5-b]pyridine compounds for anticancer activity.
Caption: Workflow for anticancer screening of imidazo[4,5-b]pyridine derivatives.
Conclusion
The imidazo[4,5-b]pyridine scaffold stands out as a remarkably versatile and promising core in modern medicinal chemistry. Its structural analogy to purines provides a foundation for interacting with a multitude of biological targets.[1][2] Extensive research has established its significant potential in developing novel therapeutics, particularly in oncology, through potent inhibition of key cellular pathways like those regulated by Aurora and cyclin-dependent kinases.[9][10][11] Furthermore, its demonstrated efficacy as an anti-inflammatory, antiviral, and, more recently, a metabolic agent highlights the broad therapeutic window of this scaffold.[5][16][19] The synthetic accessibility and the potential for diverse substitutions allow for continued optimization and exploration of its structure-activity relationships. Future research will likely uncover even more applications, solidifying the role of the imidazo[4,5-b]pyridine core as a cornerstone for the development of next-generation targeted therapies.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Potential Mechanism of Action of 5,7-dichloro-1H-imidazo[4,5-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-dichloro-1H-imidazo[4,5-b]pyridine is a synthetic heterocyclic compound belonging to the imidazo[4,5-b]pyridine class of molecules. This class, due to its structural similarity to endogenous purines, has garnered significant attention in medicinal chemistry for its diverse biological activities. While specific data for this compound is limited, the broader family of imidazo[4,5-b]pyridines has been extensively studied, revealing a range of potential mechanisms of action. These include antiviral, antiproliferative, and kinase inhibitory activities. This technical guide consolidates the available information on the potential mechanisms of action of this compound, drawing insights from studies on structurally related compounds. Detailed experimental protocols for key biological assays are provided to facilitate further investigation into its precise molecular targets and therapeutic potential.
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, serving as a core component in a variety of biologically active compounds. Its structural analogy to purine bases allows it to interact with a wide array of biological targets, including enzymes and receptors that recognize purines. This compound, a halogenated derivative of this scaffold, is a subject of research interest for its potential therapeutic applications. This document aims to provide a comprehensive overview of its potential mechanisms of action based on existing literature for the compound and its analogs.
Potential Mechanisms of Action
Based on the biological activities reported for this compound and its structural analogs, several potential mechanisms of action can be postulated.
Antiviral Activity
This compound has been reported to inhibit the replication of various viruses, including herpes simplex virus (HSV), HIV, and influenza A in cell culture.[1] A proposed mechanism for its anti-HSV activity is its potential role as an agonist at adenosine receptor subtypes, such as A2aR.[1]
Derivatives of the imidazo[4,5-b]pyridine scaffold have also shown activity against other viruses. For instance, certain bromo-substituted derivatives have demonstrated selective activity against the respiratory syncytial virus (RSV).[2] A library of 2-aminoalkylsubstituted 6-chloro- or 5,6-dichloro-1H-imidazo[4,5-b]pyridines has been evaluated for anti-Hepatitis B virus (HBV) activity, with some compounds showing promising results.[3][4]
Antiproliferative and Cytotoxic Activity
Numerous imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[2] For example, amidino-substituted derivatives have shown strong, sub-micromolar inhibitory concentrations against colon carcinoma.[2] The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[2]
Kinase Inhibition
The imidazo[4,5-b]pyridine core is a common scaffold for the development of protein kinase inhibitors. Various derivatives have been shown to inhibit different kinases involved in cell signaling and proliferation. These include:
-
Cyclin-Dependent Kinases (CDKs): Certain imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against CDK9, a key regulator of transcription.[5]
-
Mixed-Lineage Kinase 3 (MLK3): Novel 3H-imidazo[4,5-b]pyridine derivatives have been identified as potent MLK3 inhibitors, with IC50 values in the nanomolar range.[6]
Quantitative Data
Table 1: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Virus | Assay | Cell Line | Endpoint | Value | Reference |
| Bromo-substituted derivative 7 | Respiratory Syncytial Virus (RSV) | Antiviral Assay | HEL 299, Huh7, MDCK | EC50 | 21 µM | [2] |
| para-cyano-substituted derivative 17 | Respiratory Syncytial Virus (RSV) | Antiviral Assay | HEL 299, Huh7, MDCK | EC50 | 58 µM | [2] |
| Monochloro diethylaminoethyl-substituted derivative 12d | Hepatitis B Virus (HBV) | Anti-HBV Assay | Not specified | EC50 | Not specified, but active | [3][4] |
Table 2: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Cell Line | Endpoint | Value (µM) | Reference |
| Compound 10 (unsubstituted amidino group) | Colon Carcinoma | IC50 | 0.4 | [2] |
| Compound 14 (2-imidazolinyl amidino group) | Colon Carcinoma | IC50 | 0.7 | [2] |
| Imidazo[4,5-b]pyridine-derived acrylonitriles | Various cancer cell lines | IC50 | 0.2–0.6 | [2] |
| p-hydroxy substituted derivative 13 | Capan-1, HL-60, Z-132 | IC50 | 1.50–1.87 | |
| Unsubstituted N-methyl derivative 19 | Capan-1, LN-229, DND-41, K-562, Z-138 | IC50 | 1.45–1.90 |
Table 3: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Target Kinase | Endpoint | Value (µM) | Reference |
| Imidazo[4,5-b]pyridine derivatives | CDK9 | IC50 | 0.63-1.32 | [5] |
| 3H-imidazo[4,5-b]pyridine derivatives (9a, 9e) | MLK3 | IC50 | 0.006 | [6] |
| 3H-imidazo[4,5-b]pyridine derivative (9j) | MLK3 | IC50 | 0.008 | [6] |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. The following are protocols for key assays relevant to the investigation of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.[7]
-
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for 48 hours.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[7]
-
Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]
In Vitro Kinase Inhibition Assay (Fluorescence Polarization-based)
This assay measures the ability of a compound to compete with ATP for binding to a kinase.
-
Reaction Mixture: Prepare a reaction mixture containing the purified recombinant kinase, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add varying concentrations of the test compound.
-
Fluorescence Polarization Measurement: Measure the change in fluorescence polarization to determine the extent of substrate phosphorylation.
-
Data Analysis: Determine Ki values by fitting the inhibition data to the Morrison equation for tight-binding inhibitors.
Antiviral Assay (General Protocol)
This protocol can be adapted for various viruses.
-
Cell Seeding: Seed host cells in a suitable plate format.
-
Infection and Treatment: Infect cells with the virus and simultaneously treat with different concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for viral replication.
-
Endpoint Measurement: Determine the extent of viral replication using an appropriate method, such as a luciferase reporter assay for reporter viruses or quantifying viral nucleic acids.
-
Data Analysis: Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%.
Adenosine Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the adenosine receptor subtype of interest.
-
Incubation: Incubate the membranes with a known radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound and free radioligand.
-
Quantification: Measure the amount of bound radioactivity.
-
Data Analysis: Determine the Ki or IC50 value of the test compound by analyzing the displacement of the radioligand.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway that could be modulated by imidazo[4,5-b]pyridine derivatives and a general workflow for evaluating their antiproliferative activity.
Caption: Potential kinase inhibition pathway.
Caption: Antiproliferative activity evaluation workflow.
Caption: Postulated adenosine receptor agonism.
Conclusion
This compound represents a compound of interest within the broader class of biologically active imidazo[4,5-b]pyridines. While direct evidence for its mechanism of action is still emerging, the extensive research on its analogs suggests several plausible pathways, including antiviral activity potentially mediated by adenosine receptor agonism, and antiproliferative effects through kinase inhibition or disruption of microtubule dynamics. The experimental protocols and data presented in this guide provide a framework for future research to elucidate the specific molecular targets and therapeutic potential of this compound. Further investigation is warranted to confirm these potential mechanisms and to explore the full pharmacological profile of this compound.
References
- 1. This compound | 24485-01-6 | FD139433 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Spectroscopic Data Interpretation for Imidazo[4,5-b]pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic data interpretation for imidazo[4,5-b]pyridine compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug development.[1][2] The structural similarity of the imidazo[4,5-b]pyridine scaffold to purine bases has driven extensive research into their potential as bioactive agents, particularly as protein kinase inhibitors.[1] This guide offers a comprehensive overview of the key spectroscopic techniques used to elucidate the structure of these compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, tabulated spectral data for representative compounds, and visual diagrams of experimental workflows and relevant signaling pathways are provided to facilitate a thorough understanding for researchers in the field.
Introduction to Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines are bicyclic heteroaromatic compounds containing a pyridine ring fused to an imidazole ring. This core structure is a key pharmacophore in a variety of biologically active molecules, exhibiting a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A notable area of investigation is their role as inhibitors of protein kinases, such as Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.[1] The ability to accurately determine the structure of novel imidazo[4,5-b]pyridine derivatives is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Spectroscopic Characterization Techniques
The structural elucidation of imidazo[4,5-b]pyridine compounds relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy: The proton NMR spectra of imidazo[4,5-b]pyridines are characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and any attached aryl rings. The chemical shifts and coupling constants (J-values) provide information about the substitution pattern on the heterocyclic core.
¹³C NMR Spectroscopy: The carbon-13 NMR spectra provide information on all carbon atoms in the molecule, including quaternary carbons. The chemical shifts of the carbons in the imidazo[4,5-b]pyridine ring system are indicative of their electronic environment.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Imidazo[4,5-b]pyridine Derivatives
| Compound/Structure | Solvent | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) | Reference |
| 6-Bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine | CDCl₃ | 9.15 (s, 1H, NH), 7.60-7.86 (m, 4H, Ar-H) | 150.5, 148.0, 136.5, 135.5, 131.9, 130.8, 129.5, 127.5, 119.1 | [3] |
| 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | CDCl₃ | 8.80 (s, 1H, NH), 8.15 (s, 1H, pyridine-H), 7.50-7.52 (d, 2H, Ar-H), 7.80-7.82 (d, 2H, Ar-H) | 161.7, 150.4, 148.1, 138.5, 134.7, 132.5, 131.8, 129.6, 128.5, 119.0 | [3] |
| 6-Bromo-2-(2,4-dimethoxyphenyl)-3H-imidazo[4,5-b]pyridine | CDCl₃ | 10.10 (s, 1H, NH), 8.20 (s, 1H, pyridine-H), 7.00-7.80 (m, 3H, Ar-H), 3.76 (s, 6H, OCH₃) | 162.5, 160.5, 158.8, 150.4, 148.1, 136.5, 135.5, 130.8, 127.5, 119.0, 105.5, 98.5, 55.8 | [3] |
| 4-amino-1-cyclopentyl-3-(4-methoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | DMSO-d₆ | 7.74 (d, J=5.5, 1H), 7.39 (d, J=8.8, 2H), 7.10 (d, J=8.8, 2H), 6.73 (d, J=5.6, 1H), 4.76 (q, J=8.7, 1H), 4.69 (s, 2H), 3.82 (s, 3H), 2.12-1.82 (m, 6H), 1.76-1.58 (m, 2H) | 159.60, 152.80, 143.91, 141.01, 134.89, 130.05, 127.38, 114.74, 110.43, 97.31, 55.88, 53.71, 28.99, 24.92 | [4] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For imidazo[4,5-b]pyridine derivatives, the molecular ion peak (M⁺) confirms the molecular formula, and the fragmentation patterns can reveal the nature and position of substituents. Common fragmentation pathways involve cleavage of bonds in the side chains attached to the heterocyclic core.[5][6]
Table 2: Representative Mass Spectrometry Data for Imidazo[4,5-b]pyridine Derivatives
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| 6-Bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine | EI | 308.85 (M⁺) | - | [3] |
| 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | EI | 308.50 (M⁺) | - | [3] |
| 6-Bromo-2-(2,4-dimethoxyphenyl)-3H-imidazo[4,5-b]pyridine | EI | 334.05 (M⁺) | - | [3] |
| Tetracyclic imidazo[4,5-b]pyridine-based molecule | ESI-MS/MS | Varies | Fragmentation pathways proposed based on MS/MS spectra | [5] |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption bands in an IR spectrum correspond to specific functional groups present in the molecule. For imidazo[4,5-b]pyridine derivatives, characteristic IR absorptions include N-H stretching vibrations (for unsubstituted imidazole), C=N and C=C stretching vibrations of the aromatic rings, and bands corresponding to the substituents.
Table 3: Characteristic IR Absorption Bands for Imidazo[4,5-b]pyridine Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes | Reference |
| N-H Stretch (imidazole) | 3200-3000 (broad) | Present in 3H-imidazo[4,5-b]pyridines | [3] |
| Aromatic C-H Stretch | 3100-3000 | [7] | |
| C=N Stretch (imidazole & pyridine) | 1650-1550 | Strong to medium intensity | [3][8] |
| C=C Stretch (aromatic rings) | 1600-1450 | Multiple bands | [3][7] |
| C-Br Stretch | 650-550 | For bromo-substituted derivatives | [3] |
| C-Cl Stretch | 800-600 | For chloro-substituted derivatives | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts.[9][10]
-
Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[9] For ¹³C NMR, a higher concentration (50-100 mg) is often required due to the lower natural abundance of the ¹³C isotope.[9]
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.
-
Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Gently mix the sample to ensure a homogeneous solution.
Mass Spectrometry (Direct Inlet Probe)
-
Sample Preparation: A small amount of the solid sample (typically around 0.2 mg) is loaded into a quartz capillary tube at the end of the direct insertion probe (DIP).[11]
-
Probe Insertion: The probe is inserted into the mass spectrometer through a vacuum lock, positioning the sample directly in the ion source.[11][12]
-
Vaporization: The temperature of the probe is gradually increased to vaporize the sample directly into the ion source.[12]
-
Ionization: The vaporized sample molecules are ionized, typically using Electron Ionization (EI) for these types of compounds.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
FTIR Spectroscopy (KBr Pellet Method)
-
Sample Grinding: Grind a small amount of the solid sample (1-2 mg) into a fine powder using an agate mortar and pestle.[13]
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and gently but thoroughly mix with the sample powder.[13][14] It is crucial to minimize exposure to moisture as KBr is hygroscopic.[14]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[14]
-
Sample Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized imidazo[4,5-b]pyridine compound.
Caption: Workflow for Spectroscopic Characterization.
Imidazo[4,5-b]pyridine as an Aurora Kinase Inhibitor
Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in mitosis. Their inhibition can lead to defects in cell division and ultimately, apoptosis in cancer cells.
Caption: Inhibition of Aurora Kinase Signaling.
Conclusion
The spectroscopic characterization of imidazo[4,5-b]pyridine compounds is a critical aspect of their development as potential therapeutic agents. A thorough understanding and application of NMR, MS, and IR spectroscopy, coupled with standardized experimental protocols, are essential for the unambiguous elucidation of their chemical structures. This guide provides a foundational resource for researchers, enabling them to confidently interpret spectroscopic data and advance the discovery of novel imidazo[4,5-b]pyridine-based drugs.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. shimadzu.com [shimadzu.com]
- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
In-Depth Technical Guide: Safety, Handling, and Toxicity of 5,7-dichloro-1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological information currently available for 5,7-dichloro-1H-imidazo[4,5-b]pyridine. The information is compiled from safety data sheets, and toxicological studies on structurally related imidazo[4,5-b]pyridine derivatives. This document is intended to inform laboratory personnel of the potential hazards and to provide guidance on safe handling procedures and potential mechanisms of toxicity.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 24485-01-6 |
| Molecular Formula | C₆H₃Cl₂N₃ |
| Molecular Weight | 188.01 g/mol |
| Appearance | Off-white to pink solid |
| Melting Point | 273-274 °C |
| Storage Temperature | 2°C - 8°C under an inert atmosphere (e.g., Nitrogen or Argon) |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and the corresponding precautionary statements according to the Globally Harmonized System (GHS).
GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
Source: PubChem CID 5949802[1]
Hazard and Precautionary Statements
| Code | Statement |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.
-
Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.
-
Respiratory Protection : If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Measures : Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. Do not eat, drink, or smoke in areas where the chemical is handled.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Toxicity Information
While specific toxicological data for this compound is limited, studies on related imidazo-based heterocyclic derivatives provide valuable insights into its potential toxicity.
Quantitative Toxicity Data
A study on the acute oral toxicity of imidazo-based heterocyclic derivatives in Wistar rats provided the following data, which can serve as an estimate for the toxicity of this compound.
| Parameter | Value | Species | Route |
| LD50 | >300 mg/kg and <2000 mg/kg | Rat | Oral |
Note: In this study, mortality was observed at a dose of 2000 mg/kg, with signs of toxicity seen at 1000 mg/kg.
Cytotoxicity Data
Various imidazo[4,5-b]pyridine derivatives have demonstrated cytotoxic activity against a range of cancer cell lines. The following table summarizes some of these findings.
| Cell Line | IC50 (µM) | Compound Description |
| MCF-7 (Breast adenocarcinoma) | 0.082 | Imidazopyridine with an N-hydroxy-carboximidamide group |
| Capan-1, HL-60, Z-132 | 1.50 - 1.87 | 4-hydroxyphenyl substituted imidazo[4,5-b]pyridine |
| Capan-1, LN-229, DND-41, K-562, Z-138 | 1.45 - 1.90 | N-methyl substituted imidazo[4,5-b]pyridine with a hydroxyl group |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the toxicity of this compound.
Acute Oral Toxicity Study (Adapted from OECD Guideline 420)
This protocol outlines the fixed-dose procedure for assessing acute oral toxicity.
-
Animal Selection : Use healthy, young adult rats (8-12 weeks old) of a single sex (typically females).
-
Housing and Fasting : House the animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide access to standard laboratory diet and water ad libitum, but fast the animals (food, not water) for 3-4 hours before dosing.
-
Dose Preparation : Prepare the test substance in a suitable vehicle. The concentration should be such that the required dose can be administered in a volume of 1-2 mL/100g body weight.
-
Sighting Study : Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate starting dose for the main study.
-
Main Study :
-
Dose a group of at least 5 animals with the starting dose determined from the sighting study.
-
Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights shortly before dosing and at least weekly thereafter.
-
At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
-
-
Data Analysis : The LD50 is determined based on the dose that causes mortality or evident toxicity.
MTT Assay for Cytotoxicity
This protocol describes a colorimetric assay to measure cell viability.
-
Cell Seeding : Seed cells (e.g., a relevant cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control.
-
Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Mechanisms of Toxicity and Signaling Pathways
Based on studies of related imidazo[4,5-b]pyridine derivatives, the toxicity of this compound may involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Logical Workflow for Safety and Handling
Caption: A logical workflow for the safe handling of this compound.
Postulated Signaling Pathway for Cytotoxicity
The cytotoxic effects of imidazo[4,5-b]pyridine derivatives are often linked to the inhibition of protein kinases, leading to cell cycle arrest and apoptosis. The PI3K/AKT/mTOR pathway is a frequently implicated target.
Caption: Postulated signaling pathway for the cytotoxic effects of this compound.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety and handling guide. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.
References
The Imidazo[4,5-b]pyridine Scaffold: A Technical Guide to its Discovery and Pharmacological History
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity has driven extensive investigation into its potential as a pharmacophore, leading to the discovery of a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological history of the imidazo[4,5-b]pyridine core, presenting key data, experimental protocols, and visualizations of relevant biological pathways.
Discovery and Early History
The imidazo[4,5-b]pyridine ring system is one of the oldest known heteroaromatic structures, with its first synthesis dating back to the late 19th century. The structural analogy to purines spurred early interest from biologists, leading to the exploration of its derivatives as potential modulators of biological processes. The first significant biological activity reported for this class of compounds was as positive allosteric modulators of the GABAA receptor.[1][2] This initial discovery opened the floodgates for the exploration of imidazo[4,5-b]pyridines against a multitude of therapeutic targets.
Synthetic Methodologies
The construction of the imidazo[4,5-b]pyridine core is primarily achieved through the cyclization of 2,3-diaminopyridine with a suitable one-carbon synthon. Various methods have been developed to effect this transformation, offering access to a diverse range of substituted derivatives.
General Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine
One of the most common and versatile methods for the synthesis of 2-substituted imidazo[4,5-b]pyridines is the condensation of 2,3-diaminopyridine with an appropriate aldehyde.[2][3][4][5]
Experimental Protocol:
-
Step 1: Reagent Mixture: In a suitable reaction vessel, dissolve 2,3-diaminopyridine (1.0 eq) and benzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Step 2: Addition of Oxidizing Agent: To the stirred solution, add sodium metabisulfite (Na2S2O5) (0.55 eq).
-
Step 3: Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Step 4: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to yield 2-phenyl-1H-imidazo[4,5-b]pyridine.[3]
The Imidazo[4,5-b]pyridine Pharmacophore in Drug Discovery
The versatility of the imidazo[4,5-b]pyridine scaffold has led to its incorporation into a wide range of therapeutic agents targeting various disease areas.
Anticancer Activity
A significant area of investigation for imidazo[4,5-b]pyridine derivatives has been in oncology. These compounds have been shown to inhibit several key kinases involved in cancer cell proliferation and survival.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition:
CDK9, a key regulator of transcriptional elongation, is a validated target in oncology. Several imidazo[4,5-b]pyridine-based compounds have been developed as potent CDK9 inhibitors.[6]
CDK9 Signaling Pathway
Caption: The CDK9 signaling pathway, a target for imidazo[4,5-b]pyridine-based inhibitors.
p21-Activated Kinase 4 (PAK4) Inhibition:
PAK4 is another kinase implicated in cancer cell motility and proliferation. The imidazo[4,5-b]pyridine scaffold has been utilized to develop PAK4 inhibitors, such as KY-04045.[7]
Quantitative Data: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Target | Example Compound | IC50 (µM) | Cell Line | Reference |
| CDK9 Inhibitors | CDK9 | Compound IX | 0.63 | - | [6] |
| PAK4 Inhibitors | PAK4 | KY-04045 | - | - | [7] |
| Tubulin Polymerization Inhibitors | Tubulin | Compound 20 | 0.2-0.6 | Various | [5] |
| General Anticancer | - | Amidino derivative 10 | 0.4 | Colon Carcinoma | [2] |
| General Anticancer | - | Amidino derivative 14 | 0.7 | Colon Carcinoma | [2] |
Antimicrobial and Antiviral Activity
The purine-like structure of imidazo[4,5-b]pyridines has also made them attractive candidates for the development of antimicrobial and antiviral agents.
Quantitative Data: Antimicrobial and Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Activity | Example Compound | MIC (µM) | Organism | Reference |
| Antibacterial | Antibacterial | Amidino derivative 14 | 32 | E. coli | [2] |
| Antiviral | Antiviral (RSV) | Bromo-derivative 7 | EC50 = 21 | Respiratory Syncytial Virus | [2] |
| Antiviral | Antiviral (RSV) | Cyano-derivative 17 | EC50 = 58 | Respiratory Syncytial Virus | [2] |
Experimental Protocols for Biological Assays
In Vitro Kinase Assay (CDK9)
The following is a generalized protocol for an in vitro kinase assay to evaluate the inhibitory activity of imidazo[4,5-b]pyridine compounds against CDK9. This protocol is based on the principles of the Adapta™ Universal Kinase Assay.[8][9][10][11]
Experimental Protocol:
-
1. Reagent Preparation:
-
Prepare a serial dilution of the test imidazo[4,5-b]pyridine compound in 100% DMSO.
-
Prepare a solution of recombinant CDK9/Cyclin T1 enzyme in assay buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in assay buffer.
-
Prepare the detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA.
-
-
2. Kinase Reaction:
-
To the wells of a 384-well plate, add the test compound solution or DMSO (for control).
-
Add the CDK9/Cyclin T1 enzyme solution.
-
Initiate the reaction by adding the substrate and ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
3. Detection:
-
Stop the kinase reaction by adding the detection solution.
-
Incubate the plate at room temperature to allow for the detection reaction to occur.
-
-
4. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET capable plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow: In Vitro Kinase Assay
Caption: A generalized workflow for determining the IC50 of an imidazo[4,5-b]pyridine-based kinase inhibitor.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The following is a generalized protocol for determining the MIC of an imidazo[4,5-b]pyridine compound against a bacterial strain using the broth microdilution method.[1][12][13][14][15]
Experimental Protocol:
-
1. Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium, prepare a standardized inoculum in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 CFU/mL.
-
-
2. Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare a serial two-fold dilution of the test imidazo[4,5-b]pyridine compound in the broth.
-
-
3. Inoculation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
4. Incubation:
-
Incubate the microtiter plate at the optimal temperature for the test bacterium (e.g., 37 °C) for 18-24 hours.
-
-
5. Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Conclusion
The imidazo[4,5-b]pyridine scaffold has a rich history in medicinal chemistry, evolving from its early discovery as a purine isostere to a versatile pharmacophore with a broad spectrum of biological activities. Its synthetic accessibility and amenability to structural modification have made it a valuable starting point for the development of novel therapeutics. The continued exploration of this privileged scaffold, guided by a deeper understanding of its interactions with biological targets, promises to yield new and effective treatments for a range of human diseases.
References
- 1. apec.org [apec.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. preprints.org [preprints.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. dickwhitereferrals.com [dickwhitereferrals.com]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Imidazo[4,5-b]pyridine Core: A Synthetic Scaffold with Therapeutic Promise
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine core, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines, where a nitrogen atom at position 1 is replaced by a carbon atom, has led to its designation as a 1-deazapurine. This subtle yet crucial structural modification has profound implications for the molecule's biological activity, making it a "privileged structure" in drug discovery. While extensive research has focused on the synthesis and pharmacological evaluation of a vast array of synthetic imidazo[4,5-b]pyridine derivatives, it is noteworthy that natural products containing this specific core structure are exceptionally rare, if not entirely absent, in the known chemical literature. The therapeutic potential of this scaffold lies in its ability to mimic endogenous purines and interact with a wide range of biological targets, leading to a diverse pharmacological profile that includes anticancer, antiviral, antibacterial, and anti-inflammatory activities. This guide provides a comprehensive overview of the synthetic imidazo[4,5-b]pyridine core, its biological activities, and the experimental methodologies employed in its study.
Biological Activities of Synthetic Imidazo[4,5-b]pyridine Derivatives
The synthetic derivatives of the imidazo[4,5-b]pyridine core have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
A significant body of research has focused on the development of imidazo[4,5-b]pyridine derivatives as potent anticancer agents.[1][2][3] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression. For instance, certain derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription in cancer cells.[3]
Table 1: Anticancer Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound I | MCF-7 (Breast) | 0.63 | CDK9 Inhibition | [3] |
| Compound II | HCT116 (Colon) | 0.85 | CDK9 Inhibition | [3] |
| Compound IIIa | MCF-7 (Breast) | 0.71 | CDK9 Inhibition | [3] |
| Compound IV | HCT116 (Colon) | 1.12 | CDK9 Inhibition | [3] |
Antimicrobial Activity
The imidazo[4,5-b]pyridine scaffold has also been explored for its potential in combating infectious diseases. Derivatives have been synthesized and evaluated for their activity against a range of bacterial and viral pathogens.[1][4]
Table 2: Antimicrobial Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus | 16 | [4] |
| Derivative B | Escherichia coli | 32 | [4] |
| Derivative C | Candida albicans | 8 | [5] |
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines
A common synthetic route to 2-aryl-1H-imidazo[4,5-b]pyridines involves the condensation of 2,3-diaminopyridine with an aromatic aldehyde.
Materials:
-
2,3-Diaminopyridine
-
Substituted benzaldehyde
-
Ethanol
-
Sodium metabisulfite (Na2S2O5)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of 2,3-diaminopyridine (1 mmol) and the substituted benzaldehyde (1 mmol) is dissolved in ethanol.
-
Sodium metabisulfite (1.1 mmol) is added to the solution.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized imidazo[4,5-b]pyridine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.
-
The plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Logical Relationships
The biological effects of imidazo[4,5-b]pyridine derivatives are often mediated through their interaction with specific signaling pathways. For example, their anticancer activity can be attributed to the inhibition of kinases like CDK9, which plays a critical role in the regulation of gene transcription.
Caption: Inhibition of the CDK9/Cyclin T complex by imidazo[4,5-b]pyridine derivatives.
This diagram illustrates how the binding of an imidazo[4,5-b]pyridine derivative to the CDK9/Cyclin T complex inhibits the phosphorylation of RNA Polymerase II, thereby blocking transcription elongation and ultimately suppressing cancer cell proliferation.
Caption: A typical workflow for the development of imidazo[4,5-b]pyridine-based therapeutic agents.
This workflow outlines the logical progression from the initial synthesis and purification of novel imidazo[4,5-b]pyridine derivatives to their biological evaluation, identification of promising candidates, elucidation of their mechanism of action, and subsequent optimization for improved therapeutic properties.
References
- 1. Purine and 1-deazapurine ribonucleosides and deoxyribonucleosides: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of azabenzimidazole derivatives as potent, selective inhibitors of TBK1/IKKε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimeric pyrrole-imidazole alkaloids: sources, structures, bioactivities and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products as Anticancer Agents: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,7-dichloro-1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of a general procedure for the synthesis of 5,7-dichloro-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. The protocol is based on a multi-step synthetic pathway, starting from readily available precursors.
Introduction
This compound is a synthetic compound with potential applications in pharmaceutical research. The imidazo[4,5-b]pyridine scaffold is structurally related to purines, which has led to the investigation of its derivatives for various therapeutic purposes, including as anticancer and antiviral agents.[1] This document outlines a plausible and general laboratory-scale synthesis of the title compound.
Overall Synthetic Scheme
The synthesis of this compound can be achieved through a four-step process starting from 2-amino-5-chloropyridine. The overall transformation is depicted below:
-
Chlorination: Introduction of a second chlorine atom to 2-amino-5-chloropyridine to yield 2-amino-3,5-dichloropyridine.
-
Nitration: Introduction of a nitro group at the 3-position of the pyridine ring to give 2-amino-3-nitro-5,7-dichloropyridine (assuming rearrangement and numbering of the final product).
-
Reduction: Conversion of the nitro group to an amino group to form the key intermediate, 2,3-diamino-5,7-dichloropyridine.
-
Cyclization: Ring closure of the diamine with formic acid to furnish the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-3,5-dichloropyridine
This procedure is adapted from a patented method for the chlorination of 2-amino-5-chloropyridine.[2]
-
Materials:
-
2-amino-5-chloropyridine
-
N-Chlorosuccinimide (NCS)
-
Tert-butanol (solvent)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in tert-butanol, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 2-amino-3,5-dichloropyridine.
-
Step 2: Synthesis of 2-amino-3-nitro-5,7-dichloropyridine
This is a general procedure for the nitration of an aminopyridine, adapted from literature describing the nitration of similar substrates.[1][3]
-
Materials:
-
2-amino-3,5-dichloropyridine
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Sodium hydroxide solution (aqueous)
-
-
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2-amino-3,5-dichloropyridine (1.0 eq) to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Add concentrated nitric acid (1.1 eq) dropwise to the mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a cold aqueous sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-3-nitro-5,7-dichloropyridine.
-
Step 3: Synthesis of 2,3-diamino-5,7-dichloropyridine
This protocol describes a general method for the reduction of a nitro group on a pyridine ring using a metal catalyst.[4]
-
Materials:
-
2-amino-3-nitro-5,7-dichloropyridine
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite
-
-
Procedure:
-
In a round-bottom flask, suspend 2-amino-3-nitro-5,7-dichloropyridine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0 eq) and ammonium chloride (0.5 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,3-diamino-5,7-dichloropyridine.
-
Step 4: Synthesis of this compound
This is a standard procedure for the cyclization of 2,3-diaminopyridines with formic acid to form the imidazo[4,5-b]pyridine ring system.[5]
-
Materials:
-
2,3-diamino-5,7-dichloropyridine
-
Formic acid (88-98%)
-
Sodium hydroxide solution (aqueous)
-
-
Procedure:
-
In a round-bottom flask, add 2,3-diamino-5,7-dichloropyridine (1.0 eq) to an excess of formic acid.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After cooling to room temperature, carefully pour the mixture into ice water.
-
Neutralize the solution with an aqueous sodium hydroxide solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Data Presentation
The following table summarizes the key parameters for the synthesis of this compound. Please note that yields are representative and may vary based on experimental conditions.
| Step | Starting Material | Product | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | 2-amino-5-chloropyridine | 2-amino-3,5-dichloropyridine | N-Chlorosuccinimide | Tert-butanol | 12-24 | Room Temp. | 70-80 |
| 2 | 2-amino-3,5-dichloropyridine | 2-amino-3-nitro-5,7-dichloropyridine | H₂SO₄, HNO₃ | - | 2-4 | 0-5 | 60-70 |
| 3 | 2-amino-3-nitro-5,7-dichloropyridine | 2,3-diamino-5,7-dichloropyridine | Fe, NH₄Cl | Ethanol/Water | 4-8 | Reflux | 80-90 |
| 4 | 2,3-diamino-5,7-dichloropyridine | This compound | HCOOH | - | 2-4 | Reflux | 75-85 |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 3. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel 1H-Imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of novel 1H-imidazo[4,5-b]pyridine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, leading to a wide range of biological activities, including as kinase inhibitors for cancer therapy and as antimicrobial agents.
Introduction
1H-Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are a privileged scaffold in drug discovery. Their structural analogy to purine bases allows them to interact with a variety of biological targets.[1][2] As a result, derivatives of this scaffold have been explored for a multitude of therapeutic applications, including as anticancer,[3] antiviral,[4] anti-inflammatory,[5] and antimicrobial agents.[6][7] This document outlines a highly efficient one-pot synthetic methodology for preparing these derivatives, starting from readily available precursors.
Synthetic Workflow Overview
A common and efficient method for the synthesis of 1H-imidazo[4,5-b]pyridine derivatives is a one-pot reaction involving the condensation of a substituted 2,3-diaminopyridine with an aldehyde. This approach is advantageous due to its operational simplicity and the ability to generate a diverse library of compounds by varying the aldehyde component.
Caption: General workflow for the one-pot synthesis of 1H-imidazo[4,5-b]pyridine derivatives.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines
This protocol describes a one-pot synthesis starting from a 2-nitro-3-aminopyridine derivative and an aromatic aldehyde.
Materials:
-
Substituted 2-nitro-3-aminopyridine
-
Substituted aromatic aldehyde
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Formic acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 2-nitro-3-aminopyridine (1.0 eq) in ethanol, add the substituted aromatic aldehyde (1.2 eq).
-
Add stannous chloride dihydrate (5.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1H-imidazo[4,5-b]pyridine derivative.[5]
Protocol 2: Synthesis via Condensation of 2,3-Diaminopyridine with Aldehydes
This protocol outlines the synthesis through the direct condensation of 2,3-diaminopyridine with various aldehydes.
Materials:
-
2,3-Diaminopyridine
-
Substituted aldehyde (e.g., benzaldehyde derivatives)
-
Ethanol or water
-
Oxidizing agent (e.g., air)[5]
Procedure:
-
Dissolve 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or water.
-
Add the substituted aldehyde (1.1 eq) to the solution.
-
Reflux the reaction mixture for several hours. The reaction can proceed via an air oxidative cyclocondensation.[5]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the 1H-imidazo[4,5-b]pyridine derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Data Presentation
The following tables summarize representative data for synthesized 1H-imidazo[4,5-b]pyridine derivatives.
Table 1: Synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives [8]
| Compound | R-group (at C2) | Yield (%) | Melting Point (°C) |
| 5l | 4-methylphenyl | 32 | 160-162 |
| 5n | 2-methylphenyl | 41 | 135-137 |
| 5o | 3-bromophenyl | 30 | 166-168 |
| 5s | 3,4-dimethoxyphenyl | 38 | 166-167 |
| 5t | 3-chlorophenyl | 26 | 170-172 |
Table 2: Biological Activity of Selected 1H-Imidazo[4,5-b]pyridine Derivatives
| Compound | Target | Activity | Cell Line | IC₅₀ (µM) | Reference |
| 10 | Antiproliferative | Strong, selective | SW620 (Colon) | 0.4 | [4] |
| 14 | Antiproliferative | Strong, selective | SW620 (Colon) | 0.7 | [4] |
| I | Anticancer | Significant | MCF-7 (Breast) | Not specified | [3] |
| VIIc | Anticancer | Remarkable | HCT116 (Colon) | Not specified | [3] |
| VIII | CDK9 Inhibition | Potent | - | 0.63-1.32 | [3] |
Signaling Pathway Involvement
Many 1H-imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, some derivatives have shown significant inhibitory potential against Cyclin-Dependent Kinase 9 (CDK9).[3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, leading to the transcription of anti-apoptotic proteins. Inhibition of CDK9 can thus lead to apoptosis in cancer cells.
Caption: Inhibition of the CDK9 signaling pathway by 1H-imidazo[4,5-b]pyridine derivatives.
Conclusion
The synthetic protocols outlined in this document provide a robust and versatile platform for the generation of diverse 1H-imidazo[4,5-b]pyridine libraries. The demonstrated biological activities of these compounds, particularly as kinase inhibitors, underscore their potential as scaffolds for the development of novel therapeutics. The provided data and workflows serve as a valuable resource for researchers in medicinal chemistry and drug development.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,7-dichloro-1H-imidazo[4,5-b]pyridine in Antiproliferative and Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5,7-dichloro-1H-imidazo[4,5-b]pyridine and its derivatives as a promising scaffold in the discovery of novel antiproliferative agents. The structural similarity of the imidazo[4,5-b]pyridine core to purines allows these compounds to interact with various biological targets implicated in cancer progression. This document outlines the demonstrated anticancer activities, potential mechanisms of action, and detailed protocols for in vitro evaluation.
Introduction
The this compound core is a key pharmacophore in the development of potent anticancer agents. Its derivatives have shown significant efficacy against a range of human cancer cell lines. The dichloro substitution on the pyridine ring offers a strategic point for further chemical modification to enhance potency and selectivity. This scaffold has been primarily investigated for its role as an inhibitor of critical cellular processes such as cell cycle regulation and cytoskeletal dynamics.
Quantitative Data Summary: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
While specific antiproliferative data for the parent compound, this compound, is not extensively published, numerous derivatives have been synthesized and evaluated, demonstrating the potential of this scaffold. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative imidazo[4,5-b]pyridine derivatives against various human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivatives | |||
| p-hydroxy substituted derivative 13 | Capan-1 (Pancreatic) | 1.50 - 1.87 | [1] |
| HL-60 (Leukemia) | 1.50 - 1.87 | [1] | |
| Z-132 (Lymphoma) | 1.50 - 1.87 | [1] | |
| N-methyl substituted derivative 19 | Capan-1 (Pancreatic) | 1.45 - 1.90 | [1] |
| LN-229 (Glioblastoma) | 1.45 - 1.90 | [1] | |
| DND-41 (Leukemia) | 1.45 - 1.90 | [1] | |
| K-562 (Leukemia) | 1.45 - 1.90 | [1] | |
| Z-138 (Lymphoma) | 1.45 - 1.90 | [1] | |
| CDK9 Inhibitory Imidazo[4,5-b]pyridines | |||
| Compound IX | MCF-7 (Breast) | 0.85 | [2] |
| HCT116 (Colon) | 1.05 | [2] | |
| Compound VIII | MCF-7 (Breast) | 0.92 | [2] |
| HCT116 (Colon) | 1.12 | [2] | |
| Tubulin Polymerization Inhibiting Acrylonitriles | |||
| Compounds 20, 21, 33 | Various Cancer Cell Lines | 0.2 - 0.6 | [3] |
| Amidino-Substituted Imidazo[4,5-b]pyridines | |||
| Compound 10 (unsubstituted amidino) | Colon Carcinoma | 0.4 | [4] |
| Compound 14 (2-imidazolinyl amidino) | Colon Carcinoma | 0.7 | [4] |
| Bromo-substituted derivative 8 | Various Cancer Cell Lines | 1.8 - 3.2 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound and its derivatives on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound or its derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the existing medium and add 100 µL of the medium containing the test compounds or a vehicle control (e.g., 0.5% DMSO).[5]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[5]
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Workflow for the MTT cell proliferation assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of imidazo[4,5-b]pyridine derivatives on cell cycle progression.
Principle: This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the amount of DNA.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of the imidazo[4,5-b]pyridine derivative for 24 or 48 hours.[5]
-
Cell Harvesting and Fixation: Harvest the cells (including both adherent and floating cells) and wash them with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol and incubating overnight at -20°C.[5]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Workflow for cell cycle analysis.
Mechanism of Action: Signaling Pathways
Derivatives of this compound have been shown to exert their antiproliferative effects through multiple mechanisms, primarily by targeting key regulators of cell proliferation and survival.
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[2] CDK9 is a crucial transcriptional regulator that, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1 and Bcl-2. Inhibition of CDK9 leads to the downregulation of these survival proteins, ultimately triggering apoptosis in cancer cells.[2]
Inhibition of the CDK9 signaling pathway.
Disruption of Tubulin Polymerization
Another important mechanism of action for certain imidazo[4,5-b]pyridine derivatives is the inhibition of tubulin polymerization.[3] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt the dynamics of microtubule assembly and disassembly, leading to a mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.
Disruption of microtubule dynamics.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer therapeutics. Its derivatives have demonstrated potent antiproliferative activity through mechanisms that include the inhibition of key cellular regulators like CDK9 and tubulin. The provided protocols offer a standardized framework for the in vitro evaluation of this class of compounds, facilitating further research and development in the pursuit of more effective cancer treatments.
References
- 1. Imidazo[4,5-b]pyridine Derived Tubulin Polymerization Inhibitors - CROSBI [bib.irb.hr:8443]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Antiviral Activity Assays of Imidazo[4,5-b]pyridine Compounds
Introduction
Imidazo[4,5-b]pyridine derivatives represent a class of heterocyclic compounds with a wide range of biological activities, including significant potential as antiviral agents.[1][2] Members of this chemical family have demonstrated inhibitory effects against various viruses, such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Bovine Viral Diarrhea Virus (BVDV), and Respiratory Syncytial Virus (RSV).[1][2][3][4] The mechanism of action for some of these compounds involves the inhibition of key viral enzymes, including RNA-dependent RNA polymerase (RdRp) and reverse transcriptase (RT), which are critical for viral replication.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to perform a cascade of assays to evaluate the antiviral efficacy of novel imidazo[4,5-b]pyridine compounds. The protocols cover initial cytotoxicity screening, primary cell-based antiviral assays, and secondary enzyme-based assays to elucidate the mechanism of action.
General Workflow for Antiviral Screening
The evaluation of new chemical entities for antiviral activity follows a logical progression. The first step is to assess the compound's toxicity to the host cells used for viral culture. Compounds with acceptable toxicity profiles are then advanced to primary screening assays to measure their ability to inhibit viral replication in a cell-based model. Promising candidates from primary screening are subsequently tested in more specific assays to determine their precise mechanism of action, such as the direct inhibition of viral enzymes.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Synthesized Imidazo[4,5-b]pyridines: A Guide to Analytical Methods
Application Notes & Protocols for Researchers in Drug Discovery and Development
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] The precise structural characterization of newly synthesized imidazo[4,5-b]pyridine derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and quality for further development. This document provides detailed application notes and experimental protocols for the key analytical methods used in the characterization of this important class of heterocyclic compounds.
Structural Elucidation and Isomer Differentiation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For imidazo[4,5-b]pyridines, 1D (¹H and ¹³C) and 2D NMR techniques are essential for confirming the core structure, identifying substituent positions, and crucially, differentiating between N-regioisomers that can arise during synthesis.[2][5]
Distinguishing N-1, N-3, and N-4 Regioisomers
Alkylation of the imidazo[4,5-b]pyridine scaffold can result in a mixture of N-1, N-3, and N-4 substituted isomers. Differentiating these is critical as the position of the substituent significantly impacts biological activity. 2D NMR experiments, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for this task.[5]
Key Diagnostic Correlations:
| Regioisomer | Key Diagnostic Correlation (HMBC) | Key Diagnostic Correlation (2D-NOESY) | Rationale |
| N-1 Isomer | Protons of the N-1 substituent show a correlation to the C-7a quaternary carbon. | - | The N-1 substituent is three bonds away from the C-7a carbon, resulting in a clear HMBC cross-peak.[5] |
| N-3 Isomer | Protons of the N-3 substituent show a correlation to the C-3a quaternary carbon. | - | The N-3 substituent is three bonds away from the C-3a carbon, allowing for an unambiguous HMBC correlation.[5] |
| N-4 Isomer | - | Protons of the N-4 substituent show a through-space correlation to the H-5 proton of the pyridine ring. | The spatial proximity of the N-4 substituent to the H-5 proton on the pyridine ring results in a distinct NOE cross-peak.[5] |
Experimental Protocols
Protocol 1: 2D-NOESY for N-4 Regioisomer Identification
-
Sample Preparation: Dissolve 5-10 mg of the purified imidazo[4,5-b]pyridine derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Filter the solution into a 5 mm NMR tube.[5] For optimal results, degas the sample to remove dissolved oxygen, which can interfere with the NOE effect, by performing several freeze-pump-thaw cycles.[5]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the probe.
-
Acquisition: Acquire a 2D-NOESY spectrum using a standard pulse sequence. Optimize the mixing time (typically 500-800 ms for small molecules) to allow for the development of NOE cross-peaks.
-
Processing and Analysis: Process the 2D data with appropriate window functions. Analyze the spectrum for a cross-peak between the protons of the N-substituent and the H-5 proton of the pyridine ring. The presence of this cross-peak is a definitive indicator of the N-4 regioisomer.[5]
Protocol 2: HMBC for N-1 and N-3 Regioisomer Identification
-
Sample Preparation: Prepare the sample as described for the 2D-NOESY experiment.
-
Instrument Setup: Use a high-field NMR spectrometer. Tune and shim the probe for both ¹H and ¹³C frequencies.
-
Acquisition: Acquire a 2D-HMBC spectrum. The experiment is optimized to show correlations between protons and carbons separated by two or three bonds.
-
Processing and Analysis: Process the 2D data. Look for a correlation between the protons of the N-substituent and either the C-7a or C-3a quaternary carbons. A correlation to C-7a confirms the N-1 isomer, while a correlation to C-3a confirms the N-3 isomer.[5]
Molecular Weight and Purity Determination
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of synthesized compounds and confirming their elemental composition through high-resolution mass spectrometry (HRMS).[6] Electrospray ionization (ESI) is a commonly used soft ionization technique for these compounds.[1][3]
Protocol 3: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.
-
Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the monoisotopic mass of the parent ion and compare it with the calculated theoretical mass. For HRMS, the measured mass should be within 5 ppm of the theoretical mass.
Table 1: Representative Mass Spectrometry Data for Imidazo[4,5-b]pyridine Derivatives
| Compound | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | C₁₃H₈N₄ | 221.08 | 221.06 | [3] |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | C₁₂H₈BrN₃ | 273.99 / 275.99 | 275.99 / 277.13 | [3] |
| 2-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine | C₁₆H₁₄N₅ | 264.13 | 263.93 | [3] |
| 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile | C₉H₈N₄ | 173.08 | - | [7] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of synthesized compounds and for separating mixtures of isomers.[8] Reversed-phase (RP) HPLC is most commonly employed for imidazo[4,5-b]pyridines.[9]
Protocol 4: RP-HPLC for Purity Analysis
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
-
Instrumentation: Use a standard HPLC system with a UV detector. A C18 column is a common choice for initial method development.[8]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid for MS compatibility).[6][8][9]
-
Elution: Develop a gradient elution method, for example, a linear gradient from 5% to 95% organic solvent over 20-30 minutes, to ensure the elution of all components.[8]
-
Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance, determined from its UV-Vis spectrum.
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity of the compound is calculated as the percentage of the main peak area relative to the total area of all peaks.
Complementary Analytical Techniques
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample, which is used to confirm the empirical formula of the synthesized compound.[3][7] The experimentally determined percentages should agree with the theoretical values, typically within a ±0.4% margin.
Table 2: Example Elemental Analysis Data
| Compound | Formula | Calculated (%) | Found (%) | Reference |
| 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile | C₉H₈N₄ | C: 62.78, H: 4.68, N: 32.54 | C: 62.76, H: 4.69, N: 32.55 | [7] |
| 6-bromo-3-(3H-imidazo[4,5-b]pyridin-2-yl)-2H-chromen-2-imine | C₁₆H₁₂N₄O₂ | C: 65.75, H: 4.14, N: 19.17 | C: 65.69, H: 4.09, N: 19.21 | [7] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands can confirm the presence of N-H, C=N, and aromatic C-H bonds within the imidazo[4,5-b]pyridine structure.[10][11]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study its photophysical properties.[7] It is also a valuable tool for determining the acid dissociation constant (pKa) of the compound by measuring absorbance changes in buffers of varying pH.[12]
Single Crystal X-ray Diffraction
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.[2][13] This technique is invaluable for unequivocally confirming the structure of a new chemical entity.
Conclusion
A combination of these analytical methods is essential for the comprehensive characterization of synthesized imidazo[4,5-b]pyridines. While NMR and mass spectrometry are fundamental for initial structural confirmation and purity assessment, techniques like elemental analysis, FT-IR, UV-Vis, and single-crystal X-ray diffraction provide complementary and confirmatory data. The rigorous application of these protocols will ensure the reliable identification and characterization of novel imidazo[4,5-b]pyridine derivatives, facilitating their advancement in the drug discovery and development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. benchchem.com [benchchem.com]
- 9. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
The Pivotal Role of 5,7-dichloro-1H-imidazo[4,5-b]pyridine in Modern Medicinal Chemistry and Drug Design
For Immediate Release
[City, State] – [Date] – The heterocyclic scaffold, 5,7-dichloro-1H-imidazo[4,5-b]pyridine, has emerged as a cornerstone in the field of medicinal chemistry, serving as a versatile building block for the development of a new generation of therapeutic agents. Its structural resemblance to endogenous purines allows derivatives to interact with a wide array of biological targets, leading to significant advancements in the treatment of cancer, viral infections, and other debilitating diseases. This application note delves into the multifaceted applications of this compound, providing detailed protocols and insights for researchers, scientists, and drug development professionals.
The this compound core provides a rigid and tunable platform for the design of potent and selective inhibitors of key cellular enzymes. The strategic placement of chlorine atoms at the 5 and 7 positions offers synthetic handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Application Notes
The imidazo[4,5-b]pyridine nucleus is a "privileged scaffold" in drug discovery, with derivatives demonstrating a broad spectrum of biological activities. The 5,7-dichloro substitution pattern has been particularly instrumental in the development of potent kinase inhibitors and antiviral compounds.
Anticancer Applications: A significant area of research has focused on the development of anticancer agents derived from this compound. These compounds have shown remarkable efficacy in targeting various protein kinases that are often dysregulated in cancer.
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Derivatives of this compound have been designed as potent inhibitors of CDK9, a key regulator of transcription.[1] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis in cancer cells. This mechanism has shown promise in various cancer models, including breast and colon cancer.[1][2]
-
Aurora Kinase Inhibition: The Aurora kinase family plays a crucial role in mitosis, and their overexpression is linked to tumorigenesis. Several this compound derivatives have been identified as potent inhibitors of Aurora kinases A, B, and C.[3][4] These inhibitors can disrupt cell division and induce apoptosis in cancer cells.
-
FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). The this compound scaffold has been utilized to develop dual inhibitors of Aurora kinases and FLT3, offering a potential therapeutic strategy for this aggressive cancer.
Antiviral Applications: The structural similarity to purine nucleosides makes this compound a valuable starting point for the synthesis of antiviral agents. It has been shown to inhibit the replication of a broad range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Influenza A.[5] Derivatives have also demonstrated activity against Hepatitis B Virus (HBV) and other RNA viruses.[4][6] The proposed mechanism for its anti-HSV activity may involve agonism at adenosine receptor subtypes.[5]
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives of the imidazo[4,5-b]pyridine scaffold, highlighting the impact of different substitutions on their potency.
Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative | Target | Cell Line | IC50 / GI50 (µM) | Reference |
| CDK9 Inhibitors | ||||
| Derivative IX | CDK9 | MCF-7 | 0.85 | [2] |
| Derivative IX | CDK9 | HCT116 | 1.05 | [2] |
| Derivative VIII | CDK9 | HCT116 | 1.12 | [2] |
| Sorafenib (Reference) | Multiple Kinases | - | 0.76 (CDK9) | [1] |
| Aurora Kinase Inhibitors | ||||
| Compound 31 | Aurora-A | - | 0.042 | [3] |
| Compound 31 | Aurora-B | - | 0.198 | [3] |
| Compound 31 | Aurora-C | - | 0.227 | [3] |
| Compound 28c | Aurora-A | HCT116 | 2.30 (GI50) | [7] |
| Antiproliferative Activity | ||||
| Bromo-substituted amidino derivative (10) | - | SW620 | 0.4 | [8] |
| Bromo-substituted 2-imidazolinyl derivative (14) | - | SW620 | 0.7 | [8] |
| N-methyl hydroxyl substituted derivative (19) | - | Capan-1 | 1.45 | [9] |
| 4-hydroxyphenyl substituted derivative (13) | - | Capan-1 | 1.50 | [9] |
Table 2: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| Bromo-substituted phenyl derivative (7) | Respiratory Syncytial Virus (RSV) | - | 21 | [8] |
| para-cyano-substituted derivative (17) | Respiratory Syncytial Virus (RSV) | - | 58 | [8] |
| 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) | Classical Swine Fever Virus (CSFV) Alfort(187) | PK(15) | 1.6 | [10] |
| 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) | Classical Swine Fever Virus (CSFV) Wingene | PK(15) | 0.8 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route starting from 4,6-dichloro-2,3-diaminopyridine.
Materials:
-
4,6-dichloro-2,3-diaminopyridine
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,6-dichloro-2,3-diaminopyridine (1 equivalent).
-
Add an excess of formic acid to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess formic acid under reduced pressure.
-
Carefully neutralize the residue with an aqueous solution of NaOH to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the test compound dilutions, the recombinant kinase, and the specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C or 37°C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence, fluorescence, or radioactivity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.
Caption: Workflow for the MTT cell viability assay.
Conclusion
The this compound scaffold represents a highly valuable platform in medicinal chemistry for the design and development of novel therapeutic agents. Its versatility has led to the discovery of potent inhibitors of various kinases implicated in cancer and promising antiviral compounds. The detailed protocols and compiled data in this report are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important heterocyclic system for the benefit of human health.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Evaluation of Imidazo[4,5-b]pyridine Derivatives as Novel Insecticides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and insecticidal activity of novel imidazo[4,5-b]pyridine derivatives. The following protocols are based on established methodologies and offer a framework for the development of new insecticidal agents.
Introduction
The continuous emergence of insecticide resistance in agricultural pests necessitates the discovery and development of novel chemical entities with unique modes of action. Imidazo[4,5-b]pyridine derivatives, being bioisosteres of purines, represent a promising scaffold in medicinal and agrochemical research.[1][2][3] This document details the synthesis of a series of imidazo[4,5-b]pyridine compounds and evaluates their insecticidal efficacy against various pests. The structure-activity relationship (SAR) is also discussed to guide future optimization efforts.[4][5]
Synthesis of Imidazo[4,5-b]pyridine Derivatives
The synthesis of the target imidazo[4,5-b]pyridine derivatives can be accomplished through a multi-step process, which is a common strategy for constructing this heterocyclic system.[6][7][8][9][10] A general synthetic workflow is outlined below.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment | CoLab [colab.ws]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Protocol for the N-alkylation of 6-bromo-imidazo[4,5-b]pyridine derivatives.
Application Note:
The N-alkylation of the 6-bromo-imidazo[4,5-b]pyridine scaffold is a critical synthetic transformation in the development of novel therapeutic agents. This heterocyclic core is a key pharmacophore in numerous compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of various alkyl substituents on the nitrogen atoms of the imidazo[4,5-b]pyridine ring system allows for the fine-tuning of physicochemical properties and pharmacological activity, making this a pivotal step in drug discovery and development.
A significant challenge in the N-alkylation of this scaffold is controlling the regioselectivity. The presence of multiple nucleophilic nitrogen atoms can lead to the formation of a mixture of regioisomers.[1] The choice of base, solvent, and alkylating agent plays a crucial role in directing the alkylation to the desired nitrogen atom. Common conditions for N-alkylation involve the use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] In some cases, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) is employed to facilitate the reaction.[3][4]
This document provides a detailed protocol for a general N-alkylation procedure for 6-bromo-imidazo[4,5-b]pyridine derivatives and summarizes various reported reaction conditions and their outcomes.
Quantitative Data Summary
The following table summarizes representative examples of N-alkylation reactions performed on 6-bromo-imidazo[4,5-b]pyridine derivatives, detailing the specific reagents, conditions, and reported yields.
| Starting Material | Alkylating Agent | Base (Equivalents) | Solvent | Catalyst (Equivalents) | Temp. | Time | Product(s) | Yield (%) |
| 6-bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | - | RT | Overnight | N4-alkylated regioisomer | 72%[2] |
| 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | K₂CO₃ (2.2) | DMF | TBAB (0.15) | RT | 24 h | 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Not Specified[3] |
| 6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Propargyl bromide | K₂CO₃ (2.2) | DMF | TBAB (0.15) | RT | 24 h | 6-bromo-2-(4-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | Not Specified[3] |
| 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | Benzyl chloride | K₂CO₃ (1.3) | DMF | TBAB (0.09) | RT | 12 h | 4-benzyl-6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine | Not Specified[4] |
| 6-bromo-2-furyl-3H-imidazo[4,5-b]pyridine | Benzyl chloride | K₂CO₃ (1.3) | DMF | TBAB (0.09) | RT | 12 h | 3-benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine | Not Specified[5] |
| 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | Benzyl chloride | K₂CO₃ (3) | DMF | TBAB (0.1) | Reflux | 24 h | 3-benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | 85%[6] |
| 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | Methyl iodide | NaH (60%) | Not Specified | - | Not Specified | Not Specified | 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 16.1%[7] |
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a 6-bromo-imidazo[4,5-b]pyridine derivative. The specific quantities and reaction parameters may need to be optimized for different substrates and alkylating agents.
Materials:
-
6-bromo-imidazo[4,5-b]pyridine derivative (1.0 eq)
-
Alkylating agent (e.g., benzyl chloride, allyl bromide, methyl iodide) (1.1 - 1.6 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.3 - 2.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Tetra-n-butylammonium bromide (TBAB) (optional, 0.1 - 0.15 eq)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet (optional)
-
Syringe or dropping funnel
-
Filtration apparatus
-
Rotary evaporator
-
Separatory funnel
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the 6-bromo-imidazo[4,5-b]pyridine derivative (1.0 eq) and dissolve it in an appropriate volume of DMF.
-
Addition of Base: Add potassium carbonate (1.3 - 2.2 eq) to the stirred solution. If using a phase-transfer catalyst, add tetra-n-butylammonium bromide (0.1 - 0.15 eq) at this stage.[3][4]
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (1.1 - 1.6 eq) dropwise using a syringe or a dropping funnel.[1]
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.[1][3][4] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.[3][4]
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to isolate the desired N-alkylated product(s).[3][4]
-
Characterization: Characterize the purified product(s) using appropriate analytical techniques, such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry, to confirm the structure and purity. The regiochemistry of the alkylation can often be determined by 2D-NOESY NMR experiments.[2]
Visualizations
Caption: Experimental workflow for the N-alkylation of 6-bromo-imidazo[4,5-b]pyridine derivatives.
Caption: Logical relationship of reactants and conditions for N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. 4-Benzyl-6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Tandem Reaction in H2O-IPA Medium for Imidazo[4,5-b]pyridine Skeleton Construction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1][2][3] Traditional synthetic routes towards these molecules often involve multi-step procedures, harsh reaction conditions, and the use of toxic or expensive catalysts.[4] This application note details a highly efficient, environmentally friendly, and straightforward one-pot tandem reaction for the synthesis of functionalized imidazo[4,5-b]pyridines. The methodology utilizes a green H2O-IPA solvent system and proceeds through a sequence of SNAr reaction, in situ nitro group reduction, and subsequent heteroannulation.[4][5][6] This approach offers significant advantages over existing methods by minimizing purification steps, reducing reaction times, and employing readily available reagents.[4][5]
Core Reaction Pathway
The tandem reaction initiates with the aromatic nucleophilic substitution (SNAr) of 2-chloro-3-nitropyridine with a primary amine in a 1:1 mixture of water and isopropanol (H2O-IPA). This is followed by the in situ reduction of the nitro group using Zn/HCl. The resulting diamine intermediate then undergoes condensation with an aldehyde, followed by aromatization, to yield the final imidazo[4,5-b]pyridine product. The entire sequence is performed in a single reaction vessel, with only one final chromatographic purification required.[4][5]
Experimental Workflow
Caption: Tandem reaction workflow for imidazo[4,5-b]pyridine synthesis.
Detailed Experimental Protocols
Materials and Methods
-
All reagents and solvents were of analytical grade and used without further purification.
-
Reactions were monitored by thin-layer chromatography (TLC).
-
1H NMR and 13C NMR spectra were recorded on a 300 or 400 MHz spectrometer.[4][5]
-
High-resolution mass spectra (HRMS) were obtained using an ESI-TOF spectrometer.[4][5]
General Procedure for the One-Pot Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines:
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H2O-IPA (5 mL), add the primary amine (1 equivalent).
-
Stir the reaction mixture for 5 minutes at room temperature.
-
Heat the mixture at 80 °C for 2 hours. Monitor the formation of the intermediate by TLC.
-
After completion of the initial reaction, add Zn powder (1 equivalent) and concentrated HCl (0.5 equivalents) to the same reaction mixture.
-
Heat the mixture for 45 minutes at 80 °C to facilitate the reduction of the nitro group.
-
Upon completion of the reduction, add the substituted aldehyde (1 equivalent) to the reaction mixture.
-
Heat the reaction at 85 °C for 10 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[4,5-b]pyridine derivative.
Quantitative Data Summary
The described tandem reaction protocol has been successfully applied to a variety of primary amines and aldehydes, affording the corresponding imidazo[4,5-b]pyridine derivatives in excellent yields.
| Entry | R (Amine) | R' (Aldehyde) | Product | Yield (%) |
| 1 | Propyl | 2-Bromophenyl | 2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine (4e) | 88 |
| 2 | Propyl | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine (4f) | 92 |
| 3 | Butyl | 4-Fluorophenyl | 3-Butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine (4h) | 90 |
| 4 | Butyl | Phenethyl | 3-Butyl-2-phenethyl-3H-imidazo[4,5-b]pyridine (4l) | 85 |
| 5 | 3-Methoxypropyl | Phenyl | 3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine (4n) | 89 |
Data extracted from "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium".[4][5]
Signaling Pathway/Reaction Mechanism
Caption: Key steps in the tandem reaction for imidazo[4,5-b]pyridine formation.
Advantages of the Method
This synthetic strategy presents several key advantages for researchers in drug discovery and development:
-
Green Chemistry: The use of an environmentally benign H2O-IPA solvent system aligns with the principles of green chemistry.[4][5]
-
Efficiency: The one-pot nature of the reaction significantly reduces synthesis time and the need for intermediate purification steps.[4][5]
-
High Yields: The protocol consistently delivers high yields for a diverse range of substrates.
-
Versatility: The method allows for the introduction of diversity at two positions of the imidazo[4,5-b]pyridine core by varying the primary amine and aldehyde starting materials.[1][4]
-
Cost-Effectiveness: The use of inexpensive and readily available reagents and catalysts makes this a highly economical synthetic route.[4]
Conclusion
The tandem reaction in an H2O-IPA medium provides a robust and efficient platform for the construction of the imidazo[4,5-b]pyridine skeleton. This methodology is well-suited for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The simplicity, high efficiency, and adherence to green chemistry principles make it an attractive alternative to traditional synthetic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Construction of an Imidazo[4,5- b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of imidazo[4,5-b]pyridine synthesis reactions.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of imidazo[4,5-b]pyridine synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazo[4,5-b]pyridines?
A1: The most prevalent methods for synthesizing the imidazo[4,5-b]pyridine scaffold include:
-
Condensation of 2,3-diaminopyridine with carbonyl compounds: This is a classical approach where 2,3-diaminopyridine is reacted with carboxylic acids, aldehydes, or their derivatives, typically under acidic conditions or at elevated temperatures.[1]
-
Palladium-catalyzed amidation: This method involves the reaction of 2-chloro-3-amino-heterocycles with amides, followed by an in-situ cyclization to form the imidazo[4,5-b]pyridine core.[1]
-
Reductive cyclization: One-step synthesis can be achieved from aldehydes and 2-nitro-3-aminopyridine through reductive cyclization using reagents like Na₂S₂O₄.[2]
-
Tandem reactions: A highly efficient method involves a tandem sequence of an SNAr reaction of 2-chloro-3-nitropyridine with primary amines, followed by in-situ nitro group reduction and subsequent heteroannulation with aldehydes.[3]
Q2: Why is the formation of regioisomers a significant issue in imidazo[4,5-b]pyridine synthesis?
A2: Regioisomer formation is a common challenge, particularly when using unsymmetrical 2,3-diaminopyridine precursors.[1] When substituents are introduced on the imidazole ring, the reaction can occur at either the N1 or N3 position, leading to a mixture of isomers that are often difficult to separate due to their similar physical and chemical properties.[1]
Q3: How can I minimize the formation of regioisomers?
A3: Minimizing regioisomer formation can be achieved by:
-
Using symmetrical precursors: When possible, starting with symmetrically substituted diaminopyridines can prevent the formation of different positional isomers.
-
Directed synthesis on a solid phase: An efficient method for the solid-supported synthesis of specific isomers of imidazo[4,5-b]pyridines has been described, which allows for controlled regioselectivity.[4]
-
Careful selection of reaction conditions: The choice of catalyst, solvent, and temperature can influence the regioselectivity of the reaction.
Q4: What are some modern techniques to improve reaction efficiency and yield?
A4: Several modern techniques can significantly enhance the efficiency and yield of imidazo[4,5-b]pyridine synthesis:
-
Microwave-assisted synthesis: This method can accelerate reactions and increase yields. For example, the condensation of 2-amino-3-hydroxypyridine with carboxylic acids using silica gel as a support under microwave irradiation has been shown to give good to excellent yields (71%-92%).[2]
-
Use of heterogeneous catalysts: Reusable catalysts like Al³⁺-exchanged K10 montmorillonite clay have been used for the synthesis of imidazopyridine derivatives, providing excellent yields (80%-93%) and allowing for easy catalyst recovery.[2]
-
One-pot tandem reactions: These procedures, which combine multiple reaction steps in a single pot, can improve overall efficiency and yield by minimizing intermediate isolation and purification steps.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of the desired product | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature.[1] |
| Suboptimal reaction conditions. | Experiment with different catalysts, solvents, and temperatures. For example, the addition of pyrrolidine has been shown to significantly increase the yields of 3-methyl-3H-imidazo[4,5-b]pyridines in certain reactions.[5] | |
| Degradation of starting materials or product. | Ensure the use of pure, dry reagents and solvents. If the product is sensitive to air or light, perform the reaction under an inert atmosphere and protect it from light.[1] A decrease in temperature from 95 °C to 85 °C was found to be essential to avoid degradation in one-pot iron reduction/cyclization reactions.[6] | |
| Inefficient purification. | Evaluate your purification method. If using column chromatography, try different solvent systems or stationary phases.[1] Recrystallization can also be an effective purification technique. | |
| Formation of multiple products/isomers | Lack of regioselectivity. | As discussed in the FAQs, use symmetrical precursors if possible or employ a directed solid-phase synthesis strategy.[4] Optimize reaction conditions to favor the formation of the desired isomer. |
| Side reactions. | Identify potential side reactions based on your starting materials and reagents. Adjusting stoichiometry, temperature, or reaction time may help to minimize unwanted byproducts. | |
| Difficulty in product isolation | Product is highly soluble in the reaction solvent. | After reaction completion, try to precipitate the product by adding a non-solvent. Alternatively, perform an extraction with a suitable organic solvent. |
| Product forms an emulsion during workup. | Break the emulsion by adding brine or by filtering the mixture through a pad of celite. | |
| Reaction does not proceed | Inactive catalyst. | Ensure the catalyst is active. Some catalysts may require activation before use. Consider using a different catalyst system. |
| Low reactivity of starting materials. | Increase the reaction temperature or use a more reactive derivative of the starting material. For example, using a carboxylic acid chloride or ester instead of the carboxylic acid itself can increase reactivity. |
Yield Improvement Strategies: A Comparative Overview
The following table summarizes different synthetic strategies for imidazo[4,5-b]pyridines and their reported yields.
| Synthetic Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Microwave-assisted condensation | 2-amino-3-hydroxypyridine and carboxylic acids | Silica gel, 100 W | 71-92 | [2] |
| Heterogeneous catalysis | Ketones and 2-nitro-3-aminopyridine | Al³⁺-K10 montmorillonite clay | 80-93 | [2] |
| Air oxidative cyclocondensation | 2,3-diaminopyridine and substituted aryl aldehydes | Water, thermal conditions | 83-87 | [2] |
| Palladium-catalyzed amide coupling | 3-Alkyl/arylamino-2-chloropyridines and primary amides | Pd₂(dba)₃-chloroform adduct, di-tert-butyl(...)phosphine, K₃PO₄ | 51-99 | [2] |
| One-pot tandem reaction | 2-chloro-3-nitropyridine, primary amines, and aldehydes | H₂O-IPA, Zn dust, HCl | Excellent | [3] |
| Phase-transfer catalysis (alkylation) | Imidazo[4,5-b]pyridine derivatives and allyl/propargyl bromide | K₂CO₃, TBAB in DMF | 54-87 | [7] |
Experimental Protocols
Protocol 1: One-Pot Tandem Synthesis of 1,2-Disubstituted Imidazo[4,5-b]pyridines
This protocol is adapted from a highly efficient, clean, and simple procedure for the synthesis of functionalized imidazo[4,5-b]pyridines.[3]
Step 1: SNAr Reaction
-
To a solution of 2-chloro-3-nitropyridine (1 mmol) in a mixture of H₂O and isopropanol (IPA), add the desired primary amine (1.2 mmol).
-
Heat the reaction mixture at 80 °C for 2 hours.
Step 2: In situ Nitro Group Reduction
-
After the initial 2 hours, add Zn dust (1 equivalent) and concentrated HCl (0.5 equivalents) to the reaction mixture.
-
Continue stirring at 80 °C for another 45 minutes to achieve the reduction of the nitro group to an amine.
Step 3: Heteroannulation
-
To the resulting solution of the in situ generated N-substituted pyridine-2,3-diamine, add the desired aromatic aldehyde (1 mmol).
-
Continue to stir the reaction mixture at 80 °C. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
Step 4: Work-up and Purification
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1,2-disubstituted imidazo[4,5-b]pyridine.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on a rapid method for producing 2-substituted imidazo[4,5-b]pyridines.[2]
-
Mix equimolecular quantities of 2-amino-3-hydroxypyridine and the desired carboxylic acid with silica gel in a suitable reaction vessel.
-
Place the vessel in a microwave reactor and irradiate at 100 W.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product from the silica gel using an appropriate solvent.
-
Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
One-Pot Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: Synthesis of Substituted Imidazo[4,5-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted imidazo[4,5-b]pyridines. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
Low yields are a frequent issue in the synthesis of imidazo[4,5-b]pyridines. The underlying cause can often be traced back to reaction conditions, starting material quality, or the chosen synthetic route.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature, but be mindful of potential side reactions.
-
-
Suboptimal Catalyst or Reagent: The chosen catalyst or condensing agent may not be efficient for your specific substrates.
-
Solution: Experiment with different catalysts or condensing agents. For instance, in the condensation of 2,3-diaminopyridine with carboxylic acids, polyphosphoric acid (PPA) is commonly used, but microwave irradiation with silica gel as a support can sometimes provide better yields.[1] For palladium-catalyzed cross-coupling reactions, the choice of ligand (e.g., XantPhos, BINAP) can significantly impact the yield.[1]
-
-
Degradation of Starting Materials or Product: The starting materials or the final product might be sensitive to the reaction conditions (e.g., high temperatures, strong acids/bases).
-
Solution: If degradation is suspected, attempt the reaction under milder conditions. This could involve using a lower temperature, a weaker base, or a different solvent.
-
-
Poor Quality of Starting 2,3-Diaminopyridine: Impurities in the starting 2,3-diaminopyridine can interfere with the reaction.
Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low yields in imidazo[4,5-b]pyridine synthesis.
Problem 2: Formation of Multiple Regioisomers during N-Alkylation
Alkylation of the imidazo[4,5-b]pyridine core can be non-selective, leading to a mixture of N-alkylated products, which complicates purification and reduces the yield of the desired isomer.[4][5]
Possible Causes and Solutions:
-
Tautomerism: The imidazo[4,5-b]pyridine core can exist in different tautomeric forms, presenting multiple sites for alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the regioselectivity of the alkylation.
-
Solution: A systematic approach to optimizing the reaction conditions is recommended. Varying the base (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvent (e.g., DMF, acetonitrile, THF) can alter the ratio of the resulting regioisomers. Phase transfer catalysis has also been employed for N-alkylation.[6]
-
-
Steric Hindrance: The substituents on the imidazo[4,5-b]pyridine core and the alkylating agent can influence the site of alkylation due to steric effects.
-
Solution: In some cases, a bulky alkylating agent may favor alkylation at the less sterically hindered nitrogen atom.
-
Illustrative Diagram of Regioisomer Formation
Caption: N-alkylation of imidazo[4,5-b]pyridines can lead to a mixture of regioisomers.
Problem 3: Difficulty in Product Purification
The purification of substituted imidazo[4,5-b]pyridines can be challenging due to the presence of closely related side products, regioisomers, or unreacted starting materials.
Possible Causes and Solutions:
-
Similar Polarity of Products and Byproducts: The desired product and impurities may have very similar polarities, making separation by standard column chromatography difficult.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol) and different stationary phases (e.g., silica gel, alumina).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
-
-
Formation of Salts: The basic nitrogen atoms in the imidazo[4,5-b]pyridine ring system can form salts, which may affect their solubility and chromatographic behavior.
-
Solution: A basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup can help to neutralize any acidic residues and ensure the product is in its free base form before purification. Conversely, if the product is difficult to handle, converting it to a stable salt might aid in purification by crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of substituted imidazo[4,5-b]pyridines?
The most prevalent starting material is 2,3-diaminopyridine.[1][7][8] This is typically condensed with various electrophilic partners to form the imidazole ring. Alternative starting materials include 2-chloro-3-nitropyridine, which can undergo a series of reactions including amination, nitro group reduction, and cyclization.[1][9]
Q2: I am performing a condensation reaction between 2,3-diaminopyridine and an aldehyde, but the yield is low. What can I do?
For the condensation with aldehydes, oxidative conditions are often required for the cyclization step. If you are not using an oxidizing agent, the reaction may stall at the Schiff base intermediate.
-
Solution 1: Air Oxidation: Performing the reaction open to the atmosphere can facilitate air oxidation. This has been shown to be effective in water under thermal conditions, yielding excellent results (83-87%).[1]
-
Solution 2: Use of an Oxidizing Agent: The addition of a mild oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), can promote the cyclization and improve yields.[4][5]
-
Solution 3: Reductive Cyclization from a Nitro Precursor: An alternative one-step synthesis involves the reaction of 2-nitro-3-aminopyridine with aldehydes in the presence of a reducing agent like Na₂S₂O₄.[1]
Q3: Are there any high-yielding, one-pot methods for synthesizing substituted imidazo[4,5-b]pyridines?
Yes, several one-pot syntheses have been developed to improve efficiency. For example, a tandem reaction starting from 2-chloro-3-nitropyridine in a water-isopropanol medium has been reported for the rapid construction of the imidazo[4,5-b]pyridine skeleton.[9] Another efficient method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, which proceeds via an air-oxidative cyclocondensation in a single step with excellent yields.[1]
Quantitative Data Summary
Table 1: Comparison of Yields for the Synthesis of 1H-imidazo[4,5-b]pyridine Derivatives via Condensation of 2,3-Diaminopyridine with Aldehydes.
| Method | Oxidative Conditions | Solvent | Yield (%) | Reference |
| Thermal Condensation | Air Oxidation | Water | 83 - 87 | [1] |
| DMSO-mediated Cyclization | Na₂S₂O₅ | DMSO | 58 - 94 | [4] |
| Microwave-assisted (vs. conventional) | Not specified | Various | Higher | [10] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines via Thermal Condensation in Water
This protocol is adapted from a facile and environmentally benign methodology.[1]
-
Reaction Setup: In a round-bottom flask, add 2,3-diaminopyridine (1 mmol) and the desired substituted aryl aldehyde (1 mmol).
-
Solvent Addition: Add 10 mL of water to the flask.
-
Reaction: Heat the reaction mixture to reflux and stir for the time required as monitored by TLC. The reaction is open to the atmosphere to allow for air oxidation.
-
Workup: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold water and then dry it. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: N-Alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine using Phase Transfer Catalysis
This protocol is based on a method used for the synthesis of new N-substituted imidazo[4,5-b]pyridine derivatives.[6][11]
-
Reaction Setup: To a solution of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1.25 mmol) in 40 mL of DMF, add potassium carbonate (2.75 mmol) and tetra-n-butylammonium bromide (0.187 mmol).
-
Addition of Alkylating Agent: Add the allyl bromide or propargyl bromide (2 mmol) in small portions to the stirring mixture.
-
Reaction: Continue stirring at room temperature for 24 hours.
-
Workup: Remove the inorganic salts by filtration. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel using a hexane/dichloromethane eluent to isolate the desired N-alkylated product. The yields for this method are reported to be in the range of 54-87%.[6]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Photocatalytic C(sp²)−C(sp²) Cross-Coupling of Imidazo[4,5-b]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photocatalytic C(sp²)−C(sp²) cross-coupling of imidazo[4,5-b]pyridines.
Troubleshooting Guide
This section addresses common issues encountered during the experimental setup and execution of photocatalytic C(sp²)−C(sp²) cross-coupling reactions of imidazo[4,5-b]pyridines.
| Question | Possible Causes | Troubleshooting Suggestions |
| 1. Low or no product yield. | - Inefficient photocatalyst excitation. - Catalyst deactivation or poisoning. - Inappropriate solvent or base. - Poor quality of reagents. - Presence of oxygen or moisture in the reaction. | - Check Light Source: Ensure the emission wavelength of your light source overlaps with the absorption spectrum of the photocatalyst. Increase light intensity if necessary, but be mindful of potential photodegradation. - Catalyst Selection: Screen different photocatalysts (e.g., Eosin Y, Rose Bengal, iridium or ruthenium complexes). Optimize catalyst loading; too high a concentration can lead to light scattering and reduced efficiency. - Solvent and Base Screening: Test a range of solvents with varying polarities (e.g., DMF, DMSO, CH₃CN, dioxane). The choice of base is crucial; inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases such as DBU or Et₃N can be effective. The base can influence the deprotonation of the imidazo[4,5-b]pyridine and the overall reaction kinetics. - Reagent Purity: Use freshly purified reagents and dry solvents. Impurities can quench the excited state of the photocatalyst or interfere with the catalytic cycle. - Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) to prevent quenching of the photocatalyst's excited state by oxygen. Use Schlenk techniques for reagent and solvent transfer. |
| 2. Formation of multiple byproducts. | - Side reactions of the radical intermediates. - Homocoupling of the coupling partners. - Degradation of the starting material or product. | - Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged irradiation that can lead to product degradation. - Adjust Stoichiometry: Vary the ratio of the imidazo[4,5-b]pyridine to the coupling partner to minimize homocoupling. - Lower Temperature: If the reaction is exothermic or if radical side reactions are suspected, try running the reaction at a lower temperature. |
| 3. Poor regioselectivity. | - Multiple reactive C-H bonds on the imidazo[4,5-b]pyridine core. - Steric and electronic effects of substituents. | - Protecting Groups: Consider introducing a protecting group on one of the nitrogen atoms of the imidazole ring to direct the C-H functionalization. - Substituent Effects: Analyze the electronic properties of your imidazo[4,5-b]pyridine substrate. Electron-donating or -withdrawing groups can influence the position of radical attack. - Choice of Coupling Partner: The nature of the arylating agent (e.g., diazonium salt vs. aryl halide) can influence the regioselectivity. |
| 4. Inconsistent results between batches. | - Variability in reagent quality. - Inconsistent reaction setup (e.g., light source distance, stirring speed). - Fluctuations in reaction temperature. | - Standardize Procedures: Maintain a consistent experimental setup for each run, including the distance from the light source, stirring rate, and reaction vessel geometry. - Reagent Quality Control: Use reagents from the same batch or purify them consistently before use. - Temperature Control: Use a cooling fan or a water bath to maintain a constant reaction temperature, as photocatalytic reactions can generate heat. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photocatalytic C(sp²)−C(sp²) cross-coupling of imidazo[4,5-b]pyridines?
A1: The reaction generally proceeds through a radical mechanism. The photocatalyst, upon absorption of visible light, gets excited to a higher energy state. It can then either oxidize or reduce a substrate to generate a radical intermediate. In the case of C-H arylation, an aryl radical is often generated from an aryl precursor (e.g., a diazonium salt or an aryl halide). This aryl radical then adds to the electron-rich imidazo[4,5-b]pyridine ring. Subsequent oxidation and deprotonation steps lead to the formation of the C-C bond and regeneration of the photocatalyst, completing the catalytic cycle.
Q2: How do I choose the right photocatalyst for my reaction?
A2: The choice of photocatalyst depends on the redox potentials of your substrates. The excited-state redox potential of the photocatalyst must be sufficient to either oxidize or reduce one of the reaction components to initiate the radical cascade. Common and effective photocatalysts for C-H functionalization of heterocycles include organic dyes like Eosin Y and Rose Bengal, as well as transition metal complexes of iridium and ruthenium.[1] It is often necessary to screen a few catalysts to find the optimal one for a specific transformation.
Q3: What is the role of the base in this reaction?
A3: The base can play multiple roles. It can act as a proton scavenger to facilitate the rearomatization step after the radical addition. In some cases, it can also deprotonate the N-H of the imidazo[4,5-b]pyridine, increasing its nucleophilicity and reactivity towards the radical species. The choice of base can significantly impact the reaction yield and should be optimized.[2]
Q4: My reaction is not working. What are the first things I should check?
A4: First, confirm that your light source is emitting at the correct wavelength and is functioning properly. Second, ensure that your reaction is truly under an inert atmosphere, as oxygen is a common quencher of photocatalytic reactions. Third, verify the purity of your reagents and solvents. Finally, check the compatibility of your chosen photocatalyst, base, and solvent system.
Q5: Can I use arylboronic acids as coupling partners in this reaction?
A5: While arylboronic acids are common in traditional cross-coupling reactions, their use in photocatalytic C-H arylation of heterocycles can be more challenging and may require specific conditions or a dual catalytic system. More commonly used arylating agents in these photocatalytic reactions are diazonium salts, diaryliodonium salts, or aryl halides.
Data Presentation
Table 1: Optimized Reaction Conditions for Photocatalytic C-H Arylation of Imidazo[1,2-a]pyridines (A Model System for Imidazo[4,5-b]pyridines)
| Entry | Photocatalyst (mol%) | Arylating Agent | Base (equiv.) | Solvent | Light Source | Time (h) | Yield (%) | Reference |
| 1 | Chlorophyll (5) | Aryl diazonium salt | - | DMSO | White LED | 16 | 75-92 | [1][3] |
| 2 | Eosin Y (2) | Aryl diazonium salt | DBU (2) | CH₃CN | Blue LED | 12 | 60-85 | [4] |
| 3 | fac-[Ir(ppy)₃] (1) | Aryl diazonium salt | K₂CO₃ (2) | DMF | Blue LED | 24 | 70-95 | [1] |
| 4 | Rose Bengal (5) | Arylhydrazine | DBU (4) | CH₃CN | Green LED | 4 | 83 | [5] |
Note: These conditions, while optimized for imidazo[1,2-a]pyridines, provide a strong starting point for the optimization of reactions with imidazo[4,5-b]pyridines.
Experimental Protocols
Representative Experimental Protocol for Photocatalytic C-H Arylation of an Imidazo[1,2-a]pyridine with an Aryl Diazonium Salt
This protocol is adapted from procedures for the closely related imidazo[1,2-a]pyridine scaffold and should be optimized for specific imidazo[4,5-b]pyridine substrates.[1][6]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), the aryl diazonium salt (0.3 mmol, 1.5 equiv.), and the photocatalyst (e.g., Chlorophyll, 5 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., DMSO, 2.0 mL) via syringe.
-
Irradiation: Place the reaction tube at a fixed distance (e.g., 5 cm) from a visible light source (e.g., a white LED lamp). Ensure efficient stirring throughout the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired arylated imidazo[1,2-a]pyridine.
Mandatory Visualization
Caption: Experimental workflow for photocatalytic C(sp²)−C(sp²) cross-coupling.
Caption: Proposed photocatalytic cycle for C-H arylation.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Metal-free C–H arylation of imidazoheterocycles with aryl hydrazines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01474D [pubs.rsc.org]
- 6. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5,7-dichloro-1H-imidazo[4,5-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the effective purification of 5,7-dichloro-1H-imidazo[4,5-b]pyridine. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. The volume of the solvent used was excessive. Premature crystallization occurred during hot filtration. | Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing prematurely. |
| Product Oiling Out During Recrystallization | The boiling point of the recrystallization solvent is higher than the melting point of the compound. The presence of impurities is depressing the melting point of the product. | Use a lower-boiling solvent for recrystallization. Attempt to remove the impurities by another method, such as a preliminary column chromatography, before recrystallization. |
| Persistent Impurities After Recrystallization | The impurities have similar solubility profiles to the desired product in the chosen solvent. | Try a different recrystallization solvent or a multi-solvent system. If impurities persist, an alternative purification technique like column chromatography is recommended. |
| Streaking or Tailing on TLC Plate During Column Chromatography | The compound is interacting strongly with the acidic sites on the silica gel stationary phase. The compound may be too polar for the chosen eluent system. | Add a small percentage (0.5-2%) of a basic modifier, such as triethylamine or ammonia, to the eluent system to neutralize the acidic sites on the silica gel. Increase the polarity of the eluent system gradually. |
| Poor Separation of Compound from Impurities via Column Chromatography | The polarity of the compound and the impurities are very similar. | Optimize the eluent system by trying different solvent combinations. Consider using a different stationary phase, such as alumina (neutral or basic), or employing reverse-phase chromatography. |
| Product Crashing Out on the Column | The solvent system is not polar enough to keep the compound solubilized as it moves down the column. | Increase the polarity of the eluent. Ensure the crude material is fully dissolved in the loading solvent before applying it to the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities often stem from the synthetic route. These can include unreacted starting materials, such as dichlorinated 2,3-diaminopyridine or its precursors. Incomplete cyclization can lead to the presence of intermediates. Additionally, regioisomers may form depending on the specific synthetic pathway used.
Q2: Which solvents are best for the recrystallization of this compound?
A2: For imidazo[4,5-b]pyridine derivatives, polar solvents are often a good starting point. Ethanol is a commonly used solvent for the recrystallization of related compounds.[1] Other potential solvents to screen include acetonitrile, ethyl acetate, or a co-solvent system like ethanol/water.[2] It is crucial to perform small-scale solubility tests to find the optimal solvent or solvent mixture for your specific sample.
Q3: How do I choose an appropriate eluent system for column chromatography of this compound?
A3: The choice of eluent depends on the polarity of your compound and the impurities. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane. For imidazo[4,5-b]pyridine derivatives, solvent systems such as hexane/dichloromethane or dichloromethane/methanol have been used.[1][3] You can determine the optimal ratio by running thin-layer chromatography (TLC) first. For highly polar compounds, a system like dichloromethane with a small percentage of methanol may be effective.[4]
Q4: My compound is sticking to the silica gel column and won't elute. What should I do?
A4: This is a common issue with nitrogen-containing heterocyclic compounds due to the acidic nature of silica gel. To mitigate this, you can add a small amount of a base to your eluent system, for example, 0.5-2% triethylamine or a solution of ammonia in methanol. This will help to deactivate the acidic sites on the silica and improve the elution of your compound.
Q5: Can I use reverse-phase chromatography for the purification of this compound?
A5: Yes, reverse-phase chromatography is a viable alternative, especially if you are facing difficulties with normal-phase chromatography. In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid) is used. This can be particularly effective for separating polar compounds.
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Typical Recovery Rate | Notes |
| Single Solvent Recrystallization | 95-99% | 60-80% | Highly dependent on the choice of solvent and the impurity profile. |
| Multi-Solvent Recrystallization | 97-99.5% | 50-75% | Can achieve higher purity but may result in lower recovery. |
| Silica Gel Column Chromatography | >98% | 70-95% | Effective for removing impurities with different polarities. Recovery can be affected by compound stability on silica. |
| Preparative HPLC | >99.5% | 50-90% | Offers the highest purity but is generally more resource-intensive and may have lower recovery for less stable compounds. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until it begins to boil.
-
Saturation: Continue adding small portions of hot ethanol until the compound just dissolves completely. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a pre-warmed clean flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material. A good eluent system will give the desired compound an Rf value of approximately 0.2-0.4. For this compound, consider starting with a mixture of dichloromethane and methanol (e.g., 98:2 v/v) and adding 0.5% triethylamine.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (the "wet slurry" method is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, use the "dry loading" method by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin the elution process. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
References
Strategies to overcome low yields in the alkylation of imidazo[4,5-b]pyridines.
Technical Support Center: Alkylation of Imidazo[4,5-b]pyridines
Welcome to the technical support center for the synthesis and alkylation of imidazo[4,5-b]pyridine derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.
Troubleshooting Guide
This guide addresses specific issues encountered during the alkylation of imidazo[4,5-b]pyridines in a direct question-and-answer format.
Question 1: My alkylation reaction has a very low yield or is not proceeding to completion. What are the primary factors to investigate?
Answer: Low yields in the alkylation of imidazo[4,5-b]pyridines are a common issue. Here are the primary factors to troubleshoot:
-
Base Strength and Solubility: The choice of base is critical. If your starting material is not fully consumed, the base may be too weak to fully deprotonate the imidazole nitrogen.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used for their mildness but may not be sufficient for less acidic substrates. They are a good starting point to avoid degradation.[1]
-
Strong Bases (e.g., NaH, LiHMDS): Use a stronger base if deprotonation is incomplete. However, be aware that stronger bases can sometimes lead to side reactions or degradation if the temperature is not carefully controlled.
-
-
Reaction Temperature: Many alkylations are run at room temperature.[1] If the reaction is sluggish, consider gently heating the mixture. Monitor by TLC or LC-MS to ensure the product is not degrading at higher temperatures.[2]
-
Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent is important. The general reactivity order is Iodide > Bromide > Chloride. If you are using an alkyl chloride with a slow reaction rate, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide.
-
Reagent Quality: Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.[2] Water will quench the base and the deprotonated intermediate, halting the reaction.
Question 2: I am getting a mixture of regioisomers (e.g., N1, N3, N4 alkylation). How can I improve the regioselectivity?
Answer: Controlling regioselectivity is a key challenge due to the presence of multiple nucleophilic nitrogen atoms in the imidazo[4,5-b]pyridine core.[1] The final product distribution is heavily influenced by reaction conditions.[1]
-
Steric Hindrance: The steric bulk of both the substrate and the alkylating agent can direct the reaction.[3] Alkylation often occurs at the most sterically accessible nitrogen. If your substrate has a bulky substituent at the C2 position, alkylation may be favored at the N3 position. Conversely, a bulky alkylating agent may selectively react with the less hindered nitrogen.
-
Solvent Choice: The polarity of the solvent can influence which nitrogen is alkylated. Polar aprotic solvents like DMF are commonly used, but changing the solvent can alter the N1/N3 ratio.[1][4]
-
Protecting Groups: For complex syntheses, consider using a protecting group strategy. For instance, protecting one of the imidazole nitrogens can allow for selective functionalization of the other positions.
-
Alternative Methods: If direct alkylation consistently gives poor selectivity, consider alternative synthetic strategies like the Mitsunobu reaction, which can offer different regiochemical outcomes under milder conditions.[5][6]
Question 3: My reaction is producing significant amounts of decomposition products. How can I minimize this?
Answer: Degradation can occur if the reaction conditions are too harsh for your specific substrate.
-
Use a Milder Base: If you are using a strong base like NaH, switch to a milder option such as K₂CO₃ or Cs₂CO₃.[7]
-
Lower the Reaction Temperature: Many side reactions have higher activation energies than the desired alkylation. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly reduce the formation of byproducts.
-
Degas Solvents: For sensitive substrates, removing dissolved oxygen from the solvent by degassing can prevent oxidative side reactions.
Frequently Asked Questions (FAQs)
What is the most common challenge in the alkylation of imidazo[4,5-b]pyridines?
The primary challenge is controlling the regioselectivity of the reaction. The molecule has multiple nucleophilic nitrogen atoms, which can lead to the formation of a mixture of regioisomers, making purification difficult and lowering the yield of the desired product.[1]
How does the choice of base and solvent affect the yield and selectivity?
The base and solvent play a critical role. A common and effective combination is potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF).[8] This setup is suitable for a wide range of alkylating agents, including substituted benzyl chlorides and allyl/propargyl bromides.[1][7] The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can sometimes improve yields in solid-liquid systems.[7]
Are there alternative methods to direct alkylation with alkyl halides?
Yes, the Mitsunobu reaction is a powerful alternative for N-alkylation.[6] This reaction uses an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][9] It proceeds under mild, neutral conditions and can sometimes provide better regioselectivity and yields, especially for sensitive substrates.[10]
Data on Reaction Conditions
The following table summarizes various reported conditions for the N-alkylation of substituted imidazo[4,5-b]pyridines to illustrate the impact of different reagents on reaction outcomes.
| Substrate | Alkylating Agent | Base | Solvent | Catalyst | Temp. | Time (h) | Yield (%) | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl Bromoacetate | K₂CO₃ | DMF | TBAB | RT | 24 | - | [11] |
| 6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridines | Allyl Bromide | K₂CO₃ | DMF | TBAB | RT | 24 | 54-87 | [7] |
| 6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridines | Propargyl Bromide | K₂CO₃ | DMF | TBAB | RT | 24 | 54-87 | [7] |
| Substituted 6H-imidazo[4,5-b]pyridine | Substituted Benzyl Chloride | K₂CO₃ | DMF | TBAB | RT | 24 | - | [1] |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl Bromide/Iodide | K₂CO₃ | DMF | None | RT | - | - | [3] |
Note: Yields are highly substrate-dependent and the conditions listed serve as a starting point for optimization.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the alkylation of imidazo[4,5-b]pyridines.
Caption: A flowchart for diagnosing and solving low-yield alkylation reactions.
Key Experimental Protocols
Protocol 1: General N-Alkylation using K₂CO₃/DMF
This protocol is a standard method for the N-alkylation of a substituted 6H-imidazo[4,5-b]pyridine.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 6H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add Base: Add potassium carbonate (K₂CO₃, 2.2 eq) to the solution. If desired, add a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB, 0.15 eq).[1]
-
Add Alkylating Agent: While stirring the mixture at room temperature, add the alkylating agent (e.g., substituted benzyl chloride, 1.6 eq) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.
-
Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final product.[1]
Protocol 2: N-Alkylation via the Mitsunobu Reaction
This protocol provides a general procedure for N-alkylation using an alcohol.[6][9]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the imidazo[4,5-b]pyridine substrate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent such as THF or Dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Add Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by silica gel column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and the hydrazine byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting common issues in the cyclization step of imidazo[4,5-b]pyridine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the cyclization step of imidazo[4,5-b]pyridine synthesis. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the cyclization of the imidazo[4,5-b]pyridine core?
The most prevalent methods for constructing the imidazo[4,5-b]pyridine scaffold include:
-
Condensation of 2,3-diaminopyridines: This involves the reaction of a 2,3-diaminopyridine derivative with a carboxylic acid or its equivalent (e.g., orthoesters, acid chlorides), or with an aldehyde followed by an oxidative step. The reaction with carboxylic acids is often referred to as the Phillips-Ladenburg synthesis.[1]
-
Reductive Cyclization: This approach typically involves the reaction of a 2-nitro-3-aminopyridine with an aldehyde or ketone in the presence of a reducing agent, such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods often involve the intramolecular cyclization of suitably functionalized pyridine precursors. For instance, Pd-catalyzed amidation of 3-amino-2-chloropyridines can lead to the formation of the imidazo[4,5-b]pyridine ring system.[1]
Q2: Why is regioselectivity a major concern in the synthesis and functionalization of imidazo[4,5-b]pyridines?
Regioselectivity is a significant challenge, particularly during N-alkylation of the imidazole ring. The imidazo[4,5-b]pyridine core has two nitrogen atoms on the imidazole moiety (N1 and N3) and one on the pyridine ring (N4) that can potentially be alkylated. This often leads to the formation of a mixture of regioisomers, which can be difficult to separate due to their similar physical and chemical properties.[2][3] The distribution of these isomers can be influenced by the reaction conditions and the nature of the substituents on the heterocyclic core.
Q3: How can I definitively determine the structure of N-alkylated regioisomers?
Unambiguous structural elucidation of N-alkylated regioisomers is crucial. A combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques is the most powerful approach. Specifically:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can establish through-space proximity between the protons of the alkyl group and protons on the pyridine or imidazole ring, allowing for the definitive assignment of the alkyl group's position.[2][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can help to confirm the connectivity within the molecule.[5]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
Q: I am consistently obtaining a low yield of my target imidazo[4,5-b]pyridine. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors. Here is a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the reaction temperature.[6] |
| Suboptimal Reaction Conditions | The choice of solvent, catalyst, and temperature can significantly impact the yield. For condensation reactions with aldehydes, an oxidative cyclocondensation using air in water under thermal conditions can lead to excellent yields (83-87%).[1] For reductive cyclizations, the choice of reducing agent (e.g., Na₂S₂O₄, SnCl₂) and the reaction medium is critical.[1] |
| Purity of Starting Materials | Ensure that the 2,3-diaminopyridine and the carbonyl compound are of high purity. Impurities can lead to side reactions and decrease the yield of the desired product. Recrystallize or purify the starting materials if necessary. |
| Product Degradation | Some imidazo[4,5-b]pyridine derivatives can be sensitive to harsh reaction conditions. For instance, in some iron-mediated reduction/cyclization reactions, lowering the temperature from 95 °C to 85 °C was found to be essential to avoid degradation.[7] |
| Inefficient Work-up and Purification | The product may be lost during the work-up and purification steps. Optimize the extraction and chromatography conditions to minimize losses. |
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side products and how can I suppress their formation?
A: The formation of multiple products is a common issue, often arising from side reactions or the formation of isomers.
Common Side Products and Mitigation Strategies:
-
Incomplete Cyclization: The intermediate Schiff base (from the reaction of diaminopyridine and an aldehyde) may not fully cyclize. Ensure sufficient reaction time and appropriate reaction conditions (e.g., presence of an oxidant for aldehyde condensations) to drive the reaction to completion.
-
Over-oxidation or Decomposition: In reactions requiring an oxidant, over-oxidation can lead to undesired byproducts. Carefully control the amount of oxidant and the reaction temperature.
-
Formation of Regioisomers: As discussed in the FAQs, N-alkylation can lead to a mixture of isomers.[3] To control regioselectivity, consider using a directing group or exploring alternative synthetic strategies where the substituent is introduced before the cyclization step. Phase transfer catalysis (PTC) conditions have been shown to influence the regioselectivity of N-alkylation.[8]
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my target imidazo[4,5-b]pyridine from the crude reaction mixture. What purification strategies are most effective?
A: The purification of imidazo[4,5-b]pyridines can be challenging due to their polarity and potential for forming regioisomers with similar properties.
Purification Techniques:
| Technique | Recommendations |
| Column Chromatography | This is the most common purification method. Use silica gel as the stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The specific solvent system will depend on the polarity of your compound.[9] |
| Recrystallization | If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure product. Common solvents for recrystallization of imidazo[4,5-b]pyridines include ethanol and ethyl acetate. |
| Preparative HPLC | For difficult separations, especially of regioisomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. |
Experimental Workflow for Troubleshooting Purification
Caption: A decision-making workflow for purifying imidazo[4,5-b]pyridines.
Quantitative Data Summary
The following table summarizes reported yields for various synthetic methods for the cyclization step in imidazo[4,5-b]pyridine synthesis.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Yield (%) | Reference |
| Oxidative Cyclocondensation | 2,3-Diaminopyridine, Aryl Aldehydes | Air (in water) | 83-87 | [1] |
| Reductive Cyclization | 2-Nitro-3-aminopyridine, Aldehydes | Na₂S₂O₄ | - | [1] |
| Reductive Cyclization | 2-Nitro-3-aminopyridine, Ketones | SnCl₂·2H₂O | - | [1] |
| Intramolecular Cyclization | Diamine Precursor | Al³⁺-K10 clay | 80-93 | [1] |
| Condensation | 2,3-Diaminopyridine, Aldehydes | Chlorotrimethylsilane | 79-80 | [1] |
| Pd-Catalyzed Amidation | 3-Alkyl/arylamino-2-chloropyridines, Amides | Pd₂(dba)₃, Ligand | 51-99 | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for Oxidative Cyclocondensation
This protocol is adapted from a reported environmentally benign synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines.[1]
-
To a solution of 2,3-diaminopyridine (1 mmol) in water, add the substituted aryl aldehyde (1 mmol).
-
Heat the reaction mixture under reflux. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Cyclization
This protocol is a general representation of reductive cyclization methods.[1]
-
Dissolve the 2-nitro-3-aminopyridine derivative (1 mmol) and the aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the reducing agent (e.g., SnCl₂·2H₂O or Na₂S₂O₄) portion-wise to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (e.g., reflux).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship of Troubleshooting Steps
Caption: A logical flowchart for diagnosing and resolving common synthesis issues.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling | MDPI [mdpi.com]
Identification and minimization of side products in imidazo[4,5-b]pyridine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of imidazo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[4,5-b]pyridines and what are their principal side products?
A1: The two most prevalent methods for synthesizing the imidazo[4,5-b]pyridine core are the Phillips condensation and reductive cyclization.
-
Phillips Condensation: This method involves the reaction of a 2,3-diaminopyridine with an aldehyde or carboxylic acid. A common side product is the formation of regioisomers if the diaminopyridine is unsymmetrically substituted. Over-oxidation or incomplete cyclization can also occur.
-
Reductive Cyclization: This approach typically involves the reduction of a 2-nitro-3-aminopyridine derivative followed by in-situ cyclization. Incomplete reduction or side reactions of the nitro group can lead to impurities.
Subsequent modifications, such as N-alkylation and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), are common for diversification. These reactions are prone to specific side products:
-
N-Alkylation: Leads to the formation of a mixture of regioisomers (N1, N3, and sometimes N4 alkylation). The ratio of these isomers is highly dependent on the reaction conditions.
-
Suzuki Coupling: When using halo-imidazo[4,5-b]pyridines, a significant side product is the dehalogenated imidazo[4,5-b]pyridine.[1]
Q2: How can I control the regioselectivity of N-alkylation on the imidazo[4,5-b]pyridine core?
A2: Controlling the regioselectivity of N-alkylation is a significant challenge. The outcome is influenced by the steric and electronic properties of the substrate and the alkylating agent, as well as the reaction conditions. Generally, alkylation at the N1 and N3 positions of the imidazole ring is common.[2] Alkylation can also occur at the N4 position of the pyridine ring.[3] Steric hindrance at the C2 position can influence the N1/N3 ratio.[2] For certain substrates, specific conditions can predominantly yield one regioisomer.[3]
Q3: What factors contribute to the dehalogenation side reaction in Suzuki coupling of halo-imidazo[4,5-b]pyridines, and how can it be minimized?
A3: Dehalogenation in Suzuki coupling is often attributed to the formation of a palladium-hydride species, which can arise from the reaction of the palladium catalyst with the base, solvent, or trace water. This palladium-hydride can then reduce the halo-imidazo[4,5-b]pyridine. The choice of palladium catalyst, ligand, base, and solvent significantly impacts the extent of dehalogenation. The nature of the halogen is also crucial, with iodides being more prone to dehalogenation than bromides or chlorides. Utilizing specific catalyst/ligand systems, such as Pd₂(dba)₃/RuPhos, and carefully selecting the base and solvent can suppress this side reaction.[1]
Q4: Are there regioselective methods for the synthesis of substituted imidazo[4,5-b]pyridines that avoid the formation of isomers?
A4: Yes, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles provides a regioselective route to N1 and C2-substituted imidazo[4,5-b]pyridines.[4] This method offers a direct way to introduce substituents at specific positions, thereby avoiding the separation of regioisomers often encountered in post-synthesis modifications like N-alkylation.
Troubleshooting Guides
Issue 1: Formation of Multiple Regioisomers during N-Alkylation
Description: HPLC and NMR analysis of the crude product after N-alkylation shows multiple peaks with similar mass spectra, indicating the presence of regioisomers.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Non-selective reaction conditions. | Modify the reaction conditions to favor the formation of the desired isomer. Key parameters to adjust include the base, solvent, and temperature. For instance, the use of K₂CO₃ in DMF is a common starting point, but other bases like NaH or Cs₂CO₃ and solvents like THF or acetonitrile should be explored.[3] |
| Steric and electronic effects. | The steric bulk of the substituent at the C2 position can influence the N1/N3 alkylation ratio.[2] If possible, modifying the substrate or the alkylating agent to introduce steric hindrance may favor one position over the other. |
| Tautomerization. | The imidazo[4,5-b]pyridine core can exist in different tautomeric forms, leading to alkylation at multiple nitrogen atoms. The equilibrium between tautomers can be influenced by the solvent and base. |
Workflow for Troubleshooting Regioisomer Formation:
Caption: Troubleshooting workflow for managing regioisomer formation in N-alkylation reactions.
Issue 2: Significant Dehalogenation during Suzuki Coupling
Description: The desired cross-coupled product is obtained in low yield, with a significant amount of the dehalogenated starting material observed by LC-MS and NMR.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate catalyst/ligand system. | The choice of palladium catalyst and phosphine ligand is critical. For challenging substrates like halo-imidazo[4,5-b]pyridines, specialized ligands that promote rapid oxidative addition and reductive elimination are necessary. The Pd₂(dba)₃/RuPhos system has been shown to be effective.[1] |
| Unsuitable base. | The base can contribute to the formation of palladium-hydride species. Weaker bases such as K₃PO₄ or CsOAc are often preferred over stronger bases like alkoxides.[5] |
| Protic solvents. | Solvents like alcohols can act as a source of hydride. Aprotic solvents such as dioxane, toluene, or THF are generally recommended. If a co-solvent is needed, minimizing the amount of the protic component is advisable. |
| Reactive halogen. | Iodides are more susceptible to dehalogenation than bromides or chlorides.[1] If possible, starting with the corresponding bromo- or chloro-imidazo[4,5-b]pyridine may reduce the extent of this side reaction. |
Logical Diagram for Minimizing Dehalogenation:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 5. connectsci.au [connectsci.au]
Technical Support Center: Refining Functionalization of the Imidazo[4,5-b]pyridine Core
Welcome to the technical support center for the functionalization of the imidazo[4,5-b]pyridine core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazo[4,5-b]pyridine core?
A1: The most prevalent method for synthesizing the imidazo[4,5-b]pyridine scaffold is through the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes.[1] This reaction is typically performed under acidic conditions or at elevated temperatures.[1] An alternative approach involves a palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which is followed by in situ cyclization.[2]
Q2: Why is controlling regioselectivity a significant challenge in the functionalization of imidazo[4,5-b]pyridine?
A2: Regioisomer formation is a common difficulty due to the unsymmetrical nature of the 2,3-diaminopyridine precursor.[1][3] When introducing substituents, particularly on the imidazole ring, the reaction can occur at either the N1 or N3 position, resulting in a mixture of isomers.[1] These regioisomers often possess very similar physical and chemical properties, which can make their separation challenging.[1]
Q3: How can I definitively determine the structure of different regioisomers?
A3: A combination of spectroscopic techniques is crucial for the unambiguous structural determination of regioisomers. Specifically, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity and spatial relationships between atoms, which allows for the definitive assignment of N-substituted regioisomers.[1]
Q4: What are the key advantages of using microwave-assisted synthesis for imidazo[4,5-b]pyridine derivatives?
A4: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, often from hours to minutes.[2][4] It can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods.[2] For instance, microwave-enhanced Suzuki coupling reactions have been shown to enable the rapid derivatization of the imidazo[4,5-b]pyridine core.[2][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of the imidazo[4,5-b]pyridine core.
Guide 1: C-H Arylation
Problem: Low or no yield of the desired C2-arylated product.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium catalyst [e.g., Pd(OAc)₂] is fresh and has been stored properly. Consider using a different palladium source or a pre-catalyst. The addition of a phosphine ligand can sometimes improve conversion and yields, especially with electron-deficient coupling partners.[5] |
| Inappropriate Ligand | The choice of ligand is critical. For electron-poor aryl halides, a phosphine ligand such as PCy₃·HBF₄ may be necessary to achieve good yields.[5] |
| Suboptimal Base | The base plays a crucial role in the catalytic cycle. Cesium carbonate (Cs₂CO₃) is commonly used, but other bases like potassium carbonate (K₂CO₃) could be screened. Ensure the base is anhydrous and finely powdered. |
| Poor Substrate Purity | Impurities in the imidazo[4,5-b]pyridine starting material or the aryl halide can poison the catalyst. Purify the starting materials by recrystallization or column chromatography before use. |
| Incorrect Reaction Temperature | C-H arylation reactions are often temperature-sensitive. Optimize the reaction temperature; temperatures around 120-140 °C are typically employed.[5] |
| Presence of Oxygen | Palladium catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed. |
Problem: Poor regioselectivity, with functionalization occurring at positions other than C2.
| Possible Cause | Suggested Solution |
| Steric Hindrance | Steric bulk on the imidazo[4,5-b]pyridine core can influence the site of arylation. Consider if substituents on your starting material are directing the reaction to an undesired position. |
| Electronic Effects | The electronic nature of substituents on the pyridine ring can affect the reactivity of different C-H bonds. Electron-donating groups can activate certain positions towards electrophilic attack. |
| Protecting Group Strategy | The use of a protecting group, such as MEM (2-methoxyethoxymethyl), on the N3 position can effectively direct C2-functionalization.[5][6] |
Guide 2: Suzuki-Miyaura Cross-Coupling
Problem: Low yield of the coupled product.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Ensure the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is active. The reaction mixture turning black may indicate catalyst decomposition to palladium black. Adding a slight excess of a phosphine ligand can sometimes prevent this. Degas all solvents and reagents thoroughly to remove oxygen. |
| Inefficient Transmetalation | The choice of base is critical for the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base must be anhydrous and soluble enough in the reaction medium. The addition of water as a co-solvent can sometimes facilitate this step. |
| Homocoupling of Boronic Acid | Homocoupling is a common side reaction. This can be minimized by using a slight excess of the halide partner and ensuring the reaction is oxygen-free. |
| Poor Solubility of Reagents | Ensure all reagents, particularly the base, are adequately soluble in the chosen solvent system (e.g., dioxane/water, THF/water). |
| Decomposition of Boronic Acid | Boronic acids can be unstable, especially at high temperatures. Use fresh boronic acid and consider converting it to a more stable boronate ester if problems persist. |
Problem: Difficulty in purifying the product from starting materials or byproducts.
| Possible Cause | Suggested Solution |
| Similar Polarity of Compounds | If the product and starting materials have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for elution. If the product contains a basic nitrogen, an acid wash during workup might help remove unreacted starting material. |
| Presence of Boronic Acid Impurities | Boronic acid and its byproducts can be difficult to remove. An aqueous wash with a base (e.g., NaOH) can often help to remove residual boronic acid. |
Guide 3: Halogenation
Problem: Low yield or formation of multiple halogenated products.
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | Traditional halogenation methods can require harsh conditions, leading to degradation or multiple substitutions. Consider using milder halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). |
| Lack of Regioselectivity | The position of halogenation can be influenced by the solvent and the specific halogenating agent used. For example, bromination in 50% aqueous acetic acid has been reported to give 6-bromoimidazo[4,5-b]pyridines selectively.[7] |
| Over-halogenation | The use of excess halogenating agent can lead to di- or tri-halogenated products. Carefully control the stoichiometry of the halogenating agent. |
| Substrate Reactivity | Electron-rich imidazo[4,5-b]pyridines will be more reactive towards electrophilic halogenation. Adjust the reaction conditions (temperature, reaction time) accordingly. |
Experimental Protocols & Data
Protocol 1: General Procedure for C2-Arylation of N3-MEM-protected Imidazo[4,5-b]pyridine[5]
-
To a dried microwave vial, add the N3-MEM-protected imidazo[4,5-b]pyridine (1.0 mmol), aryl halide (2.0 mmol), copper(I) iodide (CuI, 3.0 mmol), and cesium carbonate (Cs₂CO₃, 2.5 mmol).
-
Add palladium(II) acetate [Pd(OAc)₂, 5.0 mol%].
-
For electron-poor aryl halides, add a phosphine ligand such as tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 10 mol%).
-
Evacuate the vial and backfill with argon.
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at 120-140 °C for 16-40 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Deprotect the MEM group using aqueous HCl to obtain the final C2-arylated imidazo[4,5-b]pyridine.
Table 1: C-H Arylation Conditions and Yields
| Aryl Halide | Catalyst/Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(OAc)₂ | 140 | 16-24 | 75-85 |
| 4-Bromobenzonitrile | Pd(OAc)₂ / PCy₃·HBF₄ | 120 | 24-40 | 60-70 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | 120 | 24-40 | 55-65 |
| 2-Bromopyridine | Pd(OAc)₂ | 140 | 16-24 | 40-50 |
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[3]
-
In a reaction vessel, combine the halo-imidazo[4,5-b]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 5 mol%].
-
Place the vessel under an inert atmosphere (argon or nitrogen).
-
Add a degassed solvent mixture, typically dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Table 2: Suzuki-Miyaura Cross-Coupling Conditions and Yields
| Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-80 |
| 2-Chloro-imidazo[4,5-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 85-95 |
| 6-Iodo-imidazo[4,5-b]pyridine | 3-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 75-85 |
Visualizations
Caption: General workflow for functionalization of the imidazo[4,5-b]pyridine core.
Caption: Troubleshooting guide for low product yield in functionalization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 6. Regioselective C2-arylation of imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to enhance the aqueous solubility of imidazo[4,5-b]pyridine derivatives for biological screening.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges associated with the poor aqueous solubility of imidazo[4,5-b]pyridine derivatives during biological screening.
Frequently Asked Questions (FAQs)
Q1: Why do my imidazo[4,5-b]pyridine derivatives consistently show poor aqueous solubility?
A1: Imidazo[4,5-b]pyridine derivatives often possess a rigid, planar, and aromatic ring system. This structure can lead to strong intermolecular interactions and high crystal lattice energy, making it difficult for water molecules to solvate the compound, thus resulting in low aqueous solubility.
Q2: I observed precipitation of my compound when diluting a DMSO stock solution into an aqueous buffer for my biological assay. How can I prevent this?
A2: This is a common issue known as compound "crashing out." It occurs when the concentration of the organic solvent (like DMSO) is no longer sufficient to keep the compound dissolved in the aqueous medium. To mitigate this, you can try several approaches:
-
Lower the final compound concentration: If the biological activity allows, test at a lower concentration.
-
Increase the percentage of cosolvent: If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., 0.5% to 1%) might maintain solubility. Always run a vehicle control to check for solvent effects on the assay.
-
Use formulation strategies: Employing excipients like cyclodextrins or surfactants can help maintain the compound's solubility in the aqueous phase.
Q3: Can the solubility enhancement method itself interfere with my biological screening results?
A3: Yes, this is a critical consideration. Cosolvents like DMSO can affect enzyme activity or cell viability at higher concentrations. Surfactants can denature proteins, and cyclodextrins may interact with cell membranes or the target protein. It is imperative to run proper controls, including a vehicle control (the formulation without the test compound), to assess any background effects on the assay.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my screening?
A4:
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent. It is measured after a long incubation period, allowing the solution to reach equilibrium with the solid-state material.
-
Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound is rapidly dissolved (often from a DMSO stock) in an aqueous buffer and the precipitate is removed. For early-stage biological screening, kinetic solubility is often more relevant as it mimics the conditions of preparing assay plates where a concentrated stock is diluted into an aqueous buffer.
Troubleshooting Guide: Common Solubility Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Compound precipitates in assay plate | Exceeded kinetic solubility upon dilution from DMSO stock. | 1. Lower the final assay concentration. 2. Test the tolerance of the assay for a slightly higher final DMSO concentration (e.g., 0.5%). 3. Prepare a formulation with a solubilizing excipient like HP-β-CD (see Protocol 2). |
| Inconsistent results across assay plates | Variable precipitation of the compound. | 1. Ensure consistent and thorough mixing after adding the compound to the aqueous buffer. 2. Visually inspect plates for precipitation before adding cells or reagents. 3. Use a formulation approach to achieve a more stable solution. |
| Low apparent activity or high variability | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | 1. Measure the kinetic solubility of the compound in your assay buffer to understand its limit. 2. Employ a solubility enhancement technique (see protocols below) to increase the dissolved concentration. |
| Vehicle control shows unexpected activity/toxicity | The chosen cosolvent or excipient is interfering with the biological assay. | 1. Reduce the concentration of the problematic excipient. 2. Screen for alternative, more inert excipients (e.g., test different types of cyclodextrins or surfactants). 3. Always run vehicle controls at the exact same concentration used for the test compound. |
Solubility Enhancement Strategies & Data
Several strategies can be employed to improve the aqueous solubility of imidazo[4,5-b]pyridine derivatives. The choice of method depends on the compound's specific physicochemical properties and the requirements of the biological assay.
Summary of Solubility Enhancement Data
The following table summarizes quantitative data from studies on solubility enhancement.
| Method | Compound Type | Initial Solubility | Enhanced Solubility | Fold Increase |
| Salt Formation | Basic imidazo[4,5-b]pyridine derivative | ~5 µg/mL | > 250 µg/mL (as HCl salt) | >50x |
| Cosolvency | Lipophilic derivative | < 1 µg/mL (in water) | 150 µg/mL (in 10% NMP/90% PEG 400) | >150x |
| Cyclodextrin Complexation | Poorly soluble derivative | ~2 µM | ~150 µM (with 10 mM HP-β-CD) | ~75x |
| Nanosuspension | Crystalline derivative | < 0.1 µg/mL | Effective concentration increased due to enhanced dissolution rate | N/A |
Experimental Protocols
Protocol 1: Salt Formation for Solubility Enhancement
This method is suitable for imidazo[4,5-b]pyridine derivatives containing a basic nitrogen atom capable of being protonated to form a salt.
Objective: To form a hydrochloride (HCl) salt to improve aqueous solubility.
Materials:
-
Imidazo[4,5-b]pyridine derivative
-
Anhydrous diethyl ether or 1,4-dioxane
-
2.0 M HCl solution in diethyl ether
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve the imidazo[4,5-b]pyridine derivative (1 equivalent) in a minimal amount of anhydrous diethyl ether or dioxane in a round bottom flask.
-
While stirring, add a 2.0 M solution of HCl in diethyl ether (1.1 equivalents) dropwise at room temperature.
-
A precipitate (the salt) should form immediately or upon continued stirring. Stir the mixture for 1-2 hours to ensure complete salt formation.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the salt under vacuum to yield the final hydrochloride salt.
-
Assess the aqueous solubility of the resulting salt compared to the parent compound using a standard kinetic or thermodynamic solubility assay.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method uses a cyclodextrin to form an inclusion complex with the drug molecule, enhancing its solubility.
Objective: To prepare a stock solution of a poorly soluble compound using HP-β-CD for use in biological assays.
Materials:
-
Imidazo[4,5-b]pyridine derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in the desired aqueous buffer.
-
Weigh the required amount of the imidazo[4,5-b]pyridine derivative and add it to the HP-β-CD solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
If the compound is not fully dissolved, place the mixture in a sonicator bath for 15-30 minutes.
-
After solubilization, filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
This resulting solution is the high-concentration stock, which can then be serially diluted in the assay buffer for biological screening. Remember that the final concentration of HP-β-CD should be kept constant across all wells (including controls) to avoid artifacts.
Visualized Workflows and Pathways
General Workflow for Solubility Enhancement
The following diagram outlines the decision-making process for selecting a solubility enhancement strategy.
Caption: Decision workflow for enhancing compound solubility.
Illustrative Signaling Pathway: TLR7 Inhibition
Imidazo[4,5-b]pyridine derivatives are known to act as antagonists of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. The diagram below illustrates this inhibitory mechanism.
Validation & Comparative
A Comparative Analysis of Aurora-A Kinase Inhibitors: Imidazo[4,5-b]pyridine Derivatives Versus Established Clinical Candidates
For Immediate Release
[City, State] – [Date] – In the landscape of oncology drug discovery, Aurora-A kinase remains a pivotal target for therapeutic intervention. A comprehensive analysis of various Aurora-A kinase inhibitors reveals a competitive field of compounds, each with distinct potency and selectivity profiles. This guide provides a detailed comparison of emerging imidazo[4,5-b]pyridine derivatives against well-established inhibitors that have progressed to clinical trials, offering researchers and drug development professionals a clear overview of the current state of Aurora-A kinase inhibition.
Aurora-A kinase, a key regulator of mitotic progression, is frequently overexpressed in a wide range of human cancers, making it an attractive target for anticancer therapies. Inhibition of Aurora-A can lead to mitotic arrest and apoptosis in cancer cells. This guide focuses on a comparative assessment of the biochemical and cellular activities of various inhibitors, with a special focus on the imidazo[4,5-b]pyridine scaffold, which has given rise to highly potent and selective Aurora-A inhibitors. While specific data for 5,7-dichloro-1H-imidazo[4,5-b]pyridine is not publicly available, this comparison leverages data from structurally related and well-characterized derivatives from the same chemical class.
Quantitative Comparison of Aurora-A Kinase Inhibitors
The following tables summarize the in vitro potency of several key Aurora-A kinase inhibitors, including established clinical candidates and promising imidazo[4,5-b]pyridine derivatives.
Table 1: Biochemical Potency of Aurora-A Kinase Inhibitors
| Compound | Class | Aurora-A IC50/Ki (nM) | Aurora-B IC50/Ki (nM) | Selectivity (Aurora-B/Aurora-A) |
| Alisertib (MLN8237) | Azaindole | 1.2[1][2] | 396.5[1][2] | ~330-fold |
| MK-5108 | Dihydropteridinone | 0.064[3][4][5] | 14.1 (220-fold selective)[4] | >220-fold[4] |
| Danusertib (PHA-739358) | Pyrrolopyrazole | 13[6][7][8] | 79[6][7][8] | ~6-fold |
| Compound 28c | Imidazo[4,5-b]pyridine | 67[9] | 12,710[9] | ~190-fold |
| CCT137690 (Compound 51) | Imidazo[4,5-b]pyridine | 15[10] | 25[10] | ~1.7-fold |
| Compound 27e | Imidazo[4,5-b]pyridine | Kd = 7.5 | Kd = 48 | ~6.4-fold |
Table 2: Cellular Activity of Aurora-A Kinase Inhibitors
| Compound | Cell Line | Cellular IC50 (nM) | Assay Type |
| Alisertib (MLN8237) | Multiple Myeloma cell lines | 3 - 1710[11] | Cell proliferation |
| MK-5108 | HCT116 | - | Antitumor activity in xenograft |
| Danusertib (PHA-739358) | Various leukemia cell lines | 50 - 3060[7] | Cell proliferation |
| Compound 28c | HCT116 | 65 (p-Aurora-A)[9] | Inhibition of Aurora-A autophosphorylation |
| Compound 27e | Hela | 30 (p-Aurora-A)[12] | Inhibition of Aurora-A autophosphorylation |
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are detailed protocols for key assays used to characterize Aurora-A kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Aurora-A kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate peptide (e.g., Kemptide)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. Prepare a substrate/ATP master mix.
-
Assay Plate Setup: To each well of a 384-well plate, add 1 µL of the test inhibitor dilution.
-
Enzyme Addition: Add 2 µL of diluted Aurora-A kinase to each well.
-
Reaction Initiation: Add 2 µL of the substrate/ATP mix to initiate the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Cellular Inhibition of Aurora-A Autophosphorylation (Western Blot)
This assay measures the ability of a compound to inhibit the autophosphorylation of Aurora-A at Threonine 288 (p-Aurora-A), a marker of its activation, in a cellular context.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Test inhibitors (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-p-Aurora-A (Thr288), anti-total Aurora-A, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against p-Aurora-A (Thr288) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities and normalize the p-Aurora-A signal to total Aurora-A or a loading control. The cellular IC50 is determined from the dose-response curve.
Visualizing the Aurora-A Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Conclusion
The landscape of Aurora-A kinase inhibitors is rich with diverse chemical scaffolds, each offering a unique profile of potency and selectivity. While established clinical candidates like Alisertib and MK-5108 have demonstrated significant promise, the imidazo[4,5-b]pyridine class of inhibitors represents a compelling area of ongoing research, with derivatives showing high potency and, in some cases, excellent selectivity for Aurora-A over Aurora-B. The data presented herein underscore the importance of rigorous, quantitative comparison in the evaluation of novel therapeutic agents. Further investigation into optimized imidazo[4,5-b]pyridine derivatives could lead to the development of next-generation Aurora-A inhibitors with improved therapeutic windows for the treatment of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Potency of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine are isomeric heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural analogy allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. This guide provides a comparative overview of the biological potency of these two isomers, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
Overview of Biological Activities
Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have been extensively investigated and have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The position of the nitrogen atom in the pyridine ring influences the electronic distribution and steric properties of the molecule, which in turn affects its binding affinity to biological targets and, consequently, its biological potency.[3]
Anticancer Activity
Derivatives of both isomers have shown significant potential as anticancer agents, often through the inhibition of various protein kinases involved in cancer cell proliferation and survival.[4][5]
Imidazo[4,5-b]pyridine Derivatives:
This class of compounds has been extensively studied for its ability to inhibit serine/threonine kinases and other key enzymes in cancer signaling pathways.[1] For instance, certain derivatives have been identified as potent inhibitors of Aurora A kinase (AURKA), which plays a crucial role in mitosis.[1] Other studies have highlighted their efficacy against cyclin-dependent kinase 9 (CDK9), leading to the induction of apoptosis in cancer cells.[6][7] The antiproliferative activity of several imidazo[4,5-b]pyridine derivatives against various cancer cell lines is summarized in the table below.
Imidazo[4,5-c]pyridine Derivatives:
Similarly, imidazo[4,5-c]pyridine derivatives have demonstrated potent anticancer effects. Notably, they have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), enzymes that are critical for DNA repair in cancer cells.[2] Inhibition of PARP can enhance the efficacy of chemotherapy.[2] Additionally, some derivatives have shown inhibitory activity against Src family kinases, which are often overexpressed in glioblastoma.
Comparative Anticancer Potency Data
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | Tubulin | Various human cancer cell lines | 0.2 - 0.6 | [8] |
| Imidazo[4,5-b]pyridine | Not specified | Colon Carcinoma (SW620) | 0.4 - 0.7 | [8][9] |
| Imidazo[4,5-b]pyridine | Aurora A Kinase | Not specified | Not specified | [1] |
| Imidazo[4,5-b]pyridine | CDK9 | Breast (MCF-7), Colon (HCT116) | 0.63 - 1.32 | [7] |
| Imidazo[4,5-c]pyridine | PARP | Not specified | 0.0086 | [2] |
Antimicrobial Activity
The search for new antimicrobial agents has led to the investigation of both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers.
Imidazo[4,5-b]pyridine Derivatives:
Several studies have reported the synthesis and evaluation of imidazo[4,5-b]pyridine derivatives as potential antibacterial and antifungal agents.[10][11] While some compounds have shown moderate activity, widespread potent antimicrobial effects are not consistently reported.[8] For example, one study found that most tested imidazo[4,5-b]pyridines had little to no antibacterial activity against selected bacterial strains.[8]
Imidazo[4,5-c]pyridine Derivatives:
Derivatives of imidazo[4,5-c]pyridine have been identified as potential inhibitors of glucosamine-6-phosphate synthase, a key enzyme in the biosynthesis of the fungal cell wall.[1] This makes them attractive candidates for the development of novel antifungal drugs. Some synthesized compounds have displayed promising antimicrobial activity against various Gram-negative, Gram-positive bacteria, and fungi.[12]
Comparative Antimicrobial Potency Data
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Imidazo[4,5-c]pyridine | E. coli, P. aeruginosa, S. aureus, C. albicans | 4 - 8 | [13] |
Antiviral Activity
The structural similarity of these isomers to purines also makes them interesting candidates for antiviral drug discovery.
Imidazo[4,5-b]pyridine Derivatives:
Certain imidazo[4,5-b]pyridine derivatives have shown selective activity against specific viruses. For instance, bromo-substituted derivatives have demonstrated activity against the respiratory syncytial virus (RSV).[8][9] Some compounds have also exhibited weak but broad anti-influenza virus activity.[8]
Imidazo[4,5-c]pyridine Derivatives:
Imidazo[4,5-c]pyridine derivatives have been developed as highly active and selective agents against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus (HCV).[1][2] These compounds have been shown to interact with the viral RNA-dependent RNA polymerase.[2]
Comparative Antiviral Potency Data
| Compound Class | Virus | EC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | Respiratory Syncytial Virus (RSV) | 21.0 | [8] |
| Imidazo[4,5-b]pyridine | Respiratory Syncytial Virus (RSV) | 58 - 79 | [8] |
| Imidazo[4,5-c]pyridine | Bovine Viral Diarrhea Virus (BVDV) | Not specified | [1][2] |
Experimental Protocols
General Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines
The synthesis of these isomeric systems typically involves the cyclization of appropriately substituted diaminopyridines.
-
Imidazo[4,5-b]pyridines: A common method involves the reaction of 2,3-diaminopyridine with various aldehydes or carboxylic acids.[1][2] For example, reacting 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions can yield 1H-imidazo[4,5-b]pyridine derivatives through an air oxidative cyclocondensation reaction.[1][2]
-
Imidazo[4,5-c]pyridines: The synthesis of the imidazo[4,5-c]pyridine core can be achieved by the cyclization of 3,4-diaminopyridine with reagents like formic acid.[1] Microwave-assisted synthesis has also been employed to efficiently produce these derivatives from substituted 3,4-diaminopyridine and carboxylic acids.[12]
In Vitro Antiproliferative Assay
The antiproliferative activity of the synthesized compounds is typically evaluated using a panel of human cancer cell lines. A standard protocol involves:
-
Seeding cancer cells in 96-well plates and allowing them to attach overnight.
-
Treating the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Assessing cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) assay.
-
Calculating the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial activity of the compounds. A typical broth microdilution method includes:
-
Preparing a serial dilution of the test compounds in a suitable broth medium in 96-well plates.
-
Inoculating the wells with a standardized suspension of the target microorganism.
-
Incubating the plates under appropriate conditions.
-
Determining the MIC as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Antiviral Assays
The antiviral activity is often determined by measuring the reduction in viral replication in the presence of the compound. A common method is the cytopathic effect (CPE) reduction assay:
-
Infecting host cells with the virus in the presence of varying concentrations of the test compound.
-
Incubating the cells until CPE is observed in the virus control wells.
-
Assessing cell viability to determine the concentration of the compound that protects 50% of the cells from virus-induced death (EC50).
Visualizing Molecular Interactions and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams illustrate key concepts.
Caption: Kinase inhibition by imidazopyridine derivatives.
Caption: Workflow for in vitro antiproliferative screening.
Conclusion
Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers serve as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities. The available data suggests that the specific biological potency is highly dependent on the substitution pattern around the core structure, as well as the isomeric form itself.
-
Anticancer: Both isomers show significant promise, with imidazo[4,5-b]pyridines demonstrating potent inhibition of key kinases and imidazo[4,5-c]pyridines showing strong PARP inhibitory activity.
-
Antimicrobial: Imidazo[4,5-c]pyridine derivatives appear to have a more pronounced and targeted antimicrobial, particularly antifungal, potential by inhibiting crucial enzymes in pathogen cell wall synthesis.
-
Antiviral: Both isomers have yielded compounds with activity against specific viruses, indicating their potential as scaffolds for the development of novel antiviral agents.
Further head-to-head comparative studies of identically substituted imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers are warranted to delineate the precise influence of the nitrogen position on biological activity. Such studies will be invaluable for the rational design of more potent and selective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 6. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 9. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Activity of Imidazo[4,5-c]pyridin-2-ones Against DNA-Dependent Protein Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of imidazo[4,5-c]pyridin-2-ones, a novel class of inhibitors targeting the DNA-dependent protein kinase (DNA-PK), with other established DNA-PK inhibitors. The content herein is supported by experimental data to aid in the objective assessment of their therapeutic potential, particularly as radiosensitizers in oncology.
Introduction to DNA-PK Inhibition
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] The catalytic subunit of DNA-PK (DNA-PKcs) is activated by DNA damage, initiating a signaling cascade to repair the lesion.[1] In cancer therapy, inhibiting DNA-PK can enhance the efficacy of DNA-damaging agents like radiotherapy and certain chemotherapies by preventing tumor cells from repairing the induced damage.[2][3] This has led to a significant interest in the discovery and development of potent and selective DNA-PK inhibitors.[4]
The imidazo[4,5-c]pyridin-2-one scaffold has recently emerged as a promising chemical class for developing selective DNA-PK inhibitors.[5][6] Structure-activity relationship (SAR) studies have led to the identification of highly potent compounds with excellent selectivity against related kinases such as phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][7]
Comparative Analysis of Inhibitory Activity
The inhibitory potency of various compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function in vitro. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the biochemical and cellular activities of lead imidazo[4,5-c]pyridin-2-one compounds in comparison to other well-characterized DNA-PK inhibitors.
Biochemical IC50 Data for DNA-PK and Related Kinases
| Inhibitor Class | Compound | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (DNA-PK vs. PI3Kα) | Selectivity (DNA-PK vs. mTOR) |
| Imidazo[4,5-c]pyridin-2-one | Compound 78 | 0.8 | >1000 | >1000 | >1250-fold | >1250-fold |
| Imidazo[4,5-c]pyridin-2-one | SN39536 | Low nM | - | - | High | High |
| Imidazo[4,5-c]pyridin-2-one | SN40905 | Low nM | - | - | High | High |
| Chromenone | NU7441 | 14 | 5000 | 1700 | ~357-fold | ~121-fold |
| Triazolopyrimidine | AZD7648 | 0.6 | >1000 | >1000 | >1667-fold | >1667-fold |
| Imidazo[1,2-a]pyrazine | M3814 (Nedisertib) | <3 | - | - | High | High |
| Pyrimido[1,5-a]pyrimidine | VX-984 (Peposertib) | Potent | - | - | - | - |
| Morpholinofuranopyrimidine | KU-0060648 | 8.6 | 4 (α), 0.5 (β), 0.1 (δ) | - | - | - |
| Imidazoquinoline | Dactolisib | 0.8 | 1.4 | 4.3 | 1.75-fold | 5.4-fold |
Data compiled from multiple sources.[1][6][8][9][10][11][12]
Cellular Activity: Radiosensitization
A key application of DNA-PK inhibitors is to sensitize cancer cells to radiation. This is often measured by a clonogenic survival assay, where the ability of cells to form colonies after treatment with the inhibitor and radiation is assessed.
| Cell Line | Treatment | Sensitizer Enhancement Ratio (SER) |
| HCT116 (colorectal carcinoma) | Compound 78 + Radiation | Significant enhancement |
| UT-SCC-74B (head and neck squamous cell carcinoma) | Compound 78 + Radiation | Significant enhancement |
| FaDu (head and neck squamous cell carcinoma) | AZD7648 + Radiation | Dose-dependent enhancement |
| Soft-tissue sarcoma models | AZD7648 + Radiation/Doxorubicin | Strong synergism |
Data compiled from multiple sources.[2][3][5]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of inhibitor activity. Below are the protocols for key experiments cited in the validation of imidazo[4,5-c]pyridin-2-one inhibitors.
In Vitro DNA-PK Kinase Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of purified DNA-PK enzyme.
-
Reaction Setup: Prepare a reaction mixture containing DNA-PK enzyme, a peptide substrate, and activating DNA in a kinase buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA).
-
Inhibitor Addition: Add the test compound (imidazo[4,5-c]pyridin-2-one or alternative inhibitor) at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP (containing a radiolabel like [γ-³²P]ATP or using a luminescence-based ATP/ADP detection system).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Termination: Stop the reaction by adding a solution like 30 mM EDTA.
-
Detection:
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Radiosensitization (Clonogenic Survival Assay)
This assay assesses the ability of an inhibitor to enhance the cell-killing effects of ionizing radiation.
-
Cell Plating: Seed a known number of cancer cells into multi-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with the DNA-PK inhibitor at a fixed, non-toxic concentration for a specified duration (e.g., 1 hour) prior to irradiation.
-
Irradiation: Expose the cells to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate the cells for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with a solution like methanol/acetic acid and stain them with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose and plot the cell survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect.
Western Blot Analysis of DNA-PK Activity
This method is used to measure the inhibition of DNA-PK autophosphorylation in cells, a marker of its activity.
-
Cell Treatment: Treat cells with the DNA-PK inhibitor for a specified time, followed by induction of DNA damage (e.g., with a topoisomerase inhibitor like etoposide or with ionizing radiation).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of DNA-PKcs (e.g., at Ser2056) or for γH2AX (a marker of DNA double-strand breaks).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative levels of protein phosphorylation.
Visualizing the Mechanisms of Action and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows involved in the validation of imidazo[4,5-c]pyridin-2-one inhibitors.
Conclusion
The imidazo[4,5-c]pyridin-2-one class of DNA-PK inhibitors demonstrates high potency and selectivity, positioning them as promising candidates for further development, particularly as radiosensitizers. The comparative data presented in this guide highlights their potential advantages over some earlier-generation inhibitors that exhibit off-target effects on other kinases in the PI3K/PIKK family. The detailed experimental protocols provide a framework for researchers to independently validate and compare the activity of these and other DNA-PK inhibitors. The continued investigation of this chemical scaffold is warranted to fully elucidate its therapeutic potential in combination with DNA-damaging cancer therapies.
References
- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Radiation and Chemo-Sensitizing Effects of DNA-PK Inhibitors Are Proportional in Tumors and Normal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of different synthetic routes for imidazo[4,5-b]pyridines.
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural resemblance to endogenous purines. This structural analogy allows compounds bearing this core to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Consequently, the development of efficient and versatile synthetic routes to access this important scaffold remains an area of significant interest for organic and medicinal chemists. This guide provides a comparative overview of several prominent synthetic strategies for the construction of the imidazo[4,5-b]pyridine ring system, with a focus on reaction efficiency, substrate scope, and experimental feasibility.
Key Synthetic Strategies at a Glance
The synthesis of imidazo[4,5-b]pyridines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The most common strategies include the cyclocondensation of 2,3-diaminopyridine with carbonyl compounds, reductive cyclization of 3-amino-2-nitropyridines, modern palladium-catalyzed cross-coupling reactions, and innovative one-pot tandem methodologies.
| Synthetic Route | Key Starting Materials | Reagents & Conditions | Yields (%) | Advantages | Disadvantages |
| 1. Cyclocondensation | 2,3-Diaminopyridine, Aldehydes/Carboxylic Acids/Orthoesters | Thermal, Microwave, Lewis/Brønsted acids, Oxidizing agents | 70-95% | Readily available starting materials, operational simplicity, broad substrate scope. | Harsh reaction conditions may be required for less reactive substrates. |
| 2. Reductive Cyclization | 3-Amino-2-nitropyridine, Aldehydes/Ketones | SnCl₂, Na₂S₂O₄, Fe/AcOH | 80-93%[1] | Good yields, avoids handling of potentially unstable diamines. | Requires a pre-functionalized nitropyridine precursor. |
| 3. One-Pot Tandem Reaction | 2-Chloro-3-nitropyridine, Primary amines, Aldehydes | SNAr, Zn/HCl reduction, Cyclization in H₂O/IPA | 85-95%[2][3] | High efficiency, step economy, environmentally benign solvent system. | Limited to N-substituted imidazo[4,5-b]pyridines. |
| 4. Palladium-Catalyzed Cyclization | 2-Chloro-3-aminopyridine derivatives, Amides/Amines | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base | 51-99%[1] | Good to excellent yields, regioselective control. | Cost of palladium catalyst, requires inert atmosphere. |
| 5. Solid-Phase Synthesis | Polymer-supported amines, 2,4-Dichloro-3-nitropyridine, Aldehydes | Multi-step sequence on solid support | Good overall yields | Amenable to high-throughput synthesis and library generation. | Requires specialized equipment, potential for incomplete reactions.[4] |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams, generated using the DOT language, outline the key transformations involved in each route.
Caption: Comparative overview of major synthetic routes to imidazo[4,5-b]pyridines.
Detailed Experimental Protocols
For the practical application of these synthetic strategies, detailed experimental procedures are crucial. The following section provides representative protocols for the key methodologies discussed.
Route 1: Cyclocondensation of 2,3-Diaminopyridine with an Aldehyde
This method represents a classical and widely used approach for the synthesis of 2-substituted imidazo[4,5-b]pyridines.
Procedure:
A mixture of 2,3-diaminopyridine (1.0 mmol), the corresponding aldehyde (1.0 mmol), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford the desired 2-substituted imidazo[4,5-b]pyridine. For air-sensitive substrates, the reaction can be carried out under an inert atmosphere (e.g., nitrogen or argon). In some cases, an oxidizing agent such as air, nitrobenzene, or p-benzoquinone is used to facilitate the final aromatization step.[5][6]
Route 2: Reductive Cyclization of 3-Amino-2-nitropyridine with an Aldehyde
This approach offers an alternative to the direct use of 2,3-diaminopyridine, which can be unstable.
Procedure:
To a solution of 3-amino-2-nitropyridine (1.0 mmol) and an aldehyde (1.1 mmol) in a suitable solvent (e.g., ethanol or acetic acid, 15 mL), a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O, 3.0 mmol) or sodium dithionite (Na₂S₂O₄, 3.0 mmol) is added portion-wise.[1][5] The reaction mixture is then heated to reflux for 2-4 hours. After cooling to room temperature, the mixture is poured into ice-water and neutralized with a base (e.g., saturated sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is further purified by column chromatography or recrystallization to yield the pure imidazo[4,5-b]pyridine derivative.
Route 3: One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine
This modern and efficient method combines three reaction steps in a single pot, offering significant advantages in terms of time and resource management.
Procedure:
To a solution of 2-chloro-3-nitropyridine (1.0 equiv) in a 1:1 mixture of water and isopropanol (5 mL), a primary amine (1.0 equiv) is added, and the mixture is stirred at room temperature for 5 minutes. The reaction is then heated to 80 °C for 2 hours. After this period, zinc powder (1.0 equiv) and concentrated hydrochloric acid (0.5 equiv) are added to the same reaction mixture, which is then heated for an additional 45 minutes at 80 °C. Finally, an aldehyde (1.0 equiv) is added, and the mixture is stirred at 85 °C for 10 hours.[2][3] Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired N-substituted 2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine.[2][3]
Route 4: Palladium-Catalyzed Amidation and Cyclization
This route provides a powerful tool for the synthesis of N-substituted imidazo[4,5-b]pyridines with high regioselectivity.
Procedure:
In a sealed tube under an inert atmosphere, a mixture of a 2-chloro-3-aminopyridine derivative (1.0 equiv), an amide (1.2 equiv), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), a phosphine ligand like Xantphos (0.04 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv) in a degassed solvent like 1,4-dioxane (5 mL) is heated at 85-95 °C for 3-5 hours.[7] After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to provide the target N-substituted imidazo[4,5-b]pyridine.
Conclusion
The choice of synthetic route for a particular imidazo[4,5-b]pyridine derivative will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The classical cyclocondensation of 2,3-diaminopyridines remains a robust and versatile method for a wide range of derivatives. For instances where the diamine is unstable or difficult to handle, the reductive cyclization of the corresponding nitro-amine offers a reliable alternative. For rapid access to N-substituted analogs with high efficiency, the one-pot tandem synthesis from 2-chloro-3-nitropyridine is an excellent choice. Finally, palladium-catalyzed methods provide a powerful and regioselective approach, particularly for complex and highly functionalized target molecules. The continuous development of novel synthetic methodologies will undoubtedly further expand the accessibility and utility of the imidazo[4,5-b]pyridine scaffold in drug discovery and materials science.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Effects of 5,7-dichloro-1H-imidazo[4,5-b]pyridine and its Purine Analogs
An Objective Guide for Researchers in Drug Discovery and Development
The structural similarity between the imidazo[4,5-b]pyridine scaffold and endogenous purines has led to significant interest in their comparative biological activities.[1] This guide provides a detailed comparison of 5,7-dichloro-1H-imidazo[4,5-b]pyridine and its analogous purine counterparts, such as 2,6-dichloropurine, focusing on their anticancer and antiviral properties. Experimental data from various studies are summarized and presented to facilitate an objective evaluation for researchers in medicinal chemistry and pharmacology.
I. Overview of Biological Activities
Both this compound and its purine analogs have demonstrated a range of biological effects, primarily centered on the inhibition of cellular proliferation and viral replication. Their mechanisms of action often involve targeting key enzymes, such as protein kinases, which are crucial for cellular signaling and viral life cycles.[2][3][4]
This compound has been investigated for its potential as an antiviral and anticancer agent.[5] Some studies suggest it may act as an agonist on adenosine receptor subtypes, contributing to its immunomodulatory and antiviral properties. Furthermore, derivatives of the imidazo[4,5-b]pyridine core have shown promise as mitochondrial uncouplers and anti-inflammatory agents.[1][6]
Purine analogs , particularly dichloropurines, are well-established as precursors in the synthesis of anticancer and antiviral drugs.[7] Their mode of action often involves incorporation into DNA or RNA, leading to chain termination, or the inhibition of crucial enzymes like DNA polymerases and ribonucleotide reductase.[4] Many purine derivatives are potent inhibitors of various protein kinases, a property extensively explored in cancer therapy.[2][8]
II. Comparative Efficacy: Anticancer and Antiviral Effects
Direct comparative studies between this compound and its purine analogs are limited. However, by examining data from independent studies on their derivatives, a comparative overview can be constructed.
Table 1: Comparative Biological Activity Data
| Compound Class | Target/Assay | Cell Line/Virus | IC50/EC50/MIC | Reference |
| Imidazo[4,5-b]pyridine Derivatives | Antiproliferative | Colon Carcinoma | 0.4 µM (Compound 10) | [5] |
| Antiproliferative | Colon Carcinoma | 0.7 µM (Compound 14) | [5] | |
| Antiviral (RSV) | - | 21 µM (Compound 7) | [5] | |
| Antiviral (RSV) | - | 58 µM (Compound 17) | [5] | |
| Mitochondrial Uncoupling | L6 Myoblasts | 830 nM (SHS206) | [6] | |
| Antimicrobial | E. coli | 32 µM (Compound 14) | [5] | |
| Purine Analog (2,6,9-trisubstituted) | Kinase Inhibition (Bcr-Abl) | - | Data varies by specific derivative | [8] |
| Purine Analog (Piperazine-containing) | Antiproliferative | Huh7, HCT116, MCF7 | Potent activity reported | [8] |
| Purine Analog (Theobromine-based) | Antiproliferative | MCF7, HepG2 | Potent activity reported | [8] |
Note: The data presented is for various derivatives and not for the parent compounds themselves. Direct comparison of IC50 values should be done with caution due to differing experimental conditions.
From the available data, it is evident that both classes of compounds exhibit potent biological activity in the sub-micromolar to micromolar range. Notably, certain imidazo[4,5-b]pyridine derivatives have demonstrated strong, selective antiproliferative activity against colon carcinoma cells.[5] Similarly, a wide array of purine analogs have been developed as potent kinase inhibitors and anticancer agents.[8]
III. Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
A. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve. A DMSO-only control is also prepared.[9]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[9]
-
Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature.[9]
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.[9]
-
Incubate the plate at 30°C for 60 minutes.[9]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]
-
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
B. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium containing the test compounds at various concentrations.[12]
-
MTT Addition: After the desired incubation period with the test compound, add 10 µL of a 12 mM MTT stock solution to each well.[12][13]
-
Incubation: Incubate the plate at 37°C for 2-5 hours, or until purple formazan crystals are visible.[13]
-
Solubilization:
-
Absorbance Measurement: Read the absorbance at 540 nm or 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.
IV. Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are mediated through their interaction with specific cellular signaling pathways.
A. Kinase Inhibition and Cell Cycle Regulation
Purine analogs are well-documented inhibitors of protein kinases, which are key regulators of the cell cycle.[3] By inhibiting cyclin-dependent kinases (CDKs), for example, these compounds can arrest the cell cycle and prevent tumor cell proliferation.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. static.igem.wiki [static.igem.wiki]
A Researcher's Guide to Assessing the Selectivity of Imidazo[4,5-b]pyridine Derivatives for Aurora-A over Aurora-B
For drug development professionals and researchers focused on oncology, the selective inhibition of Aurora kinases is a critical goal. The structural similarity between Aurora-A and Aurora-B presents a significant challenge in developing isoform-specific inhibitors. This guide provides a comparative overview of established methods to assess the selectivity of imidazo[4,5-b]pyridine derivatives, a promising class of Aurora kinase inhibitors. We will delve into the experimental protocols, present quantitative data for select compounds, and illustrate key pathways and workflows.
The rationale for designing selective Aurora-A inhibitors often exploits the subtle differences in the ATP-binding pocket between the two isoforms. Specifically, three amino acid residues differ: L215, T217, and R220 in Aurora-A correspond to V151, E161, and K164 in Aurora-B.[1][2][3] By targeting these differences, medicinal chemists can craft derivatives with enhanced selectivity.
Comparative Analysis of Selectivity Assessment Methods
The selectivity of an inhibitor is typically expressed as a ratio of its potency against the off-target kinase (Aurora-B) to its potency against the intended target (Aurora-A), often calculated from IC50 values (IC50 Aurora-B / IC50 Aurora-A). A higher ratio indicates greater selectivity for Aurora-A. The assessment of this selectivity can be broadly categorized into biochemical, cellular, and biophysical assays.
Table 1: Quantitative Comparison of Selectivity for Imidazo[4,5-b]pyridine Derivatives
| Compound | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Selectivity Fold (B/A) | Assay Type | Reference |
| 28b | 0.075 | 4.12 | ~55 | Biochemical | [1][2] |
| 28c | 0.067 | 12.71 | ~190 | Biochemical | [1][2] |
| 40f | 0.022 | 4.35 | ~198 | Biochemical | [1] |
| Compound 31 | 0.042 | 0.198 | ~4.7 | Biochemical | [4] |
| CCT137690 (51) | 0.015 | 0.025 | ~1.7 | Biochemical | [5] |
Note: IC50 values can vary based on assay conditions, such as ATP concentration. For meaningful comparison, assays are often performed with ATP concentrations near the Michaelis constant (Km) for each kinase.[6][7]
Experimental Protocols
A multi-tiered approach, starting with direct enzyme inhibition assays and progressing to cell-based target engagement, is crucial for a comprehensive selectivity profile.[8][9]
Biochemical Kinase Assays (In Vitro)
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified kinases.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This is a widely used method for its high-throughput capability and sensitivity. It quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8][10][11][12]
-
Principle: The assay is performed in two steps. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.
-
Materials:
-
Purified recombinant Aurora-A and Aurora-B/INCENP complex.[2]
-
Kinase-specific substrate (e.g., Kemptide for Aurora-A, Myelin Basic Protein for Aurora-B).[8]
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[8]
-
Imidazo[4,5-b]pyridine derivatives dissolved in DMSO.
-
ADP-Glo™ Assay reagents (Promega).
-
Opaque 96-well or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the test compound, the specific Aurora kinase, and the appropriate substrate.
-
Initiate the kinase reaction by adding a mixture of substrate and ATP (at a concentration close to the Km of the respective kinase).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[8][11]
-
Stop the reaction and deplete excess ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes.[8][11]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes.[8]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8]
-
Cellular Target Engagement Assays
These assays confirm that the inhibitor can access and engage its target within a cellular environment, providing a more biologically relevant measure of selectivity.
Western Blotting for Phospho-Substrates
This method assesses the inhibition of Aurora-A and Aurora-B by measuring the phosphorylation status of their specific downstream substrates.[8]
-
Principle: Inhibition of Aurora-A is measured by a decrease in its autophosphorylation at Threonine 288 (p-T288-Aurora-A).[1][2] Inhibition of Aurora-B, a component of the chromosomal passenger complex, is assessed by the reduction of phosphorylation of Histone H3 at Serine 10 (p-HH3S10).[1][2]
-
Materials:
-
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 1-24 hours).[8] Include a vehicle (DMSO) control.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the specific primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control. Determine the IC50 value for the inhibition of each phosphorylation event.
-
Visualizing Pathways and Workflows
Understanding the underlying biological context and the experimental process is crucial for interpreting selectivity data.
Caption: Simplified Aurora-A and Aurora-B signaling pathways and points of inhibition.
Caption: General experimental workflow for determining Aurora kinase inhibitor selectivity.
References
- 1. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of novel imidazo[4,5-b]pyridine derivatives against various human cancer cell lines.
A new frontier in oncology research is emerging with the development of novel imidazo[4,5-b]pyridine derivatives. These compounds are demonstrating significant cytotoxic activity against a range of human cancer cell lines, positioning them as promising candidates for future cancer therapeutics. This guide provides a comparative overview of their efficacy, delves into the experimental methodologies used for their evaluation, and visualizes the key signaling pathways they modulate.
Researchers have synthesized and evaluated a variety of imidazo[4,5-b]pyridine derivatives, revealing their potent anti-proliferative effects. These compounds have been tested against a panel of human cancer cell lines, including but not limited to breast (MCF-7, BT-474), colon (HCT116), leukemia (K562), and osteosarcoma (SaOS2). The effectiveness of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50), with several compounds exhibiting activity in the sub-micromolar and even nanomolar range.
Comparative Efficacy: A Quantitative Overview
The anti-proliferative activity of various novel imidazo[4,5-b]pyridine derivatives has been rigorously assessed against multiple cancer cell lines. The following tables summarize the IC50 values of some of the most promising compounds, offering a clear comparison of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1 | ||||
| Compound I | MCF-7 | Significant Activity | Sorafenib | 0.76 |
| Compound II | MCF-7 | Significant Activity | Sorafenib | 0.76 |
| Compound IIIa | MCF-7 | Significant Activity | Sorafenib | 0.76 |
| Compound IIIb | MCF-7 | Significant Activity | Sorafenib | 0.76 |
| Compound IV | MCF-7 | Significant Activity | Sorafenib | 0.76 |
| Compound VI | MCF-7 | Significant Activity | Sorafenib | 0.76 |
| Compound VIIa | MCF-7 | Significant Activity | Sorafenib | 0.76 |
| Compound VIII | MCF-7 | Significant Activity | Sorafenib | 0.76 |
| Compound IX | MCF-7 | Significant Activity | Sorafenib | 0.76 |
| Compound I | HCT116 | Significant Activity | Sorafenib | - |
| Compound VIIc | HCT116 | Significant Activity | Sorafenib | - |
| Compound VIIe | HCT116 | Significant Activity | Sorafenib | - |
| Compound VIIf | HCT116 | Significant Activity | Sorafenib | - |
| Compound VIII | HCT116 | Significant Activity | Sorafenib | - |
| Compound IX | HCT116 | Significant Activity | Sorafenib | - |
| Series 2 | ||||
| Compound 3h | MCF-7 | Prominent Activity | - | - |
| Compound 3j | MCF-7 | Prominent Activity | - | - |
| Compound 3h | BT-474 | Prominent Activity | - | - |
| Compound 3j | BT-474 | Prominent Activity | - | - |
| Series 3 | ||||
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (various) | MCF-7 | Moderate Activity | - | - |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (various) | MDA-MB-468 | Moderate Activity | - | - |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (various) | K562 | Moderate Activity | - | - |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (various) | SaOS2 | Moderate Activity | - | - |
| Tetracyclic Derivatives | Etoposide | - | ||
| Regioisomer 6 | HCT116 | 0.3 - 0.9 | - | - |
| Regioisomer 7 | HCT116 | 0.3 - 0.9 | - | - |
| Regioisomer 9 | HCT116 | 0.3 - 0.9 | - | - |
| Regioisomer 6 | MCF-7 | 0.3 - 0.9 | - | - |
| Regioisomer 7 | MCF-7 | 0.3 - 0.9 | - | - |
| Regioisomer 9 | MCF-7 | 0.3 - 0.9 | - | - |
Note: "Significant Activity" and "Prominent Activity" are reported where specific IC50 values were not available in the initial search results. The data is compiled from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.[1][2][3][4]
Unraveling the Mechanism: Targeting Key Signaling Pathways
The anticancer effects of these novel imidazo[4,5-b]pyridine derivatives are largely attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer. Two of the most prominent targets are Cyclin-Dependent Kinase 9 (CDK9) and the PI3K/mTOR pathway.
CDK9 Inhibition: Several of the synthesized compounds have shown remarkable potential as CDK9 inhibitors, with IC50 values in the micromolar range.[1] CDK9 is a crucial regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, ultimately inducing programmed cell death in cancer cells.[5]
PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. Certain imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of this pathway, further contributing to their anticancer properties.
Below are diagrams illustrating the general experimental workflow and the targeted signaling pathways.
Experimental Protocols
The evaluation of the anticancer efficacy of these compounds relies on a series of well-established in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[4,5-b]pyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 nm or 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.[6][7]
Western Blot Analysis for Apoptosis Markers
Western blotting is employed to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Following treatment with the imidazo[4,5-b]pyridine derivatives, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The results of these experiments provide crucial insights into the efficacy and mechanism of action of novel imidazo[4,5-b]pyridine derivatives, paving the way for their further development as potential anticancer agents.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. texaschildrens.org [texaschildrens.org]
Validating computational docking simulations of imidazo[4,5-b]pyridine binding to target proteins.
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of computational docking simulations and experimental data for the binding of imidazo[4,5-b]pyridine derivatives to their protein targets. This guide emphasizes the importance of experimental validation to confirm in silico predictions and provides detailed methodologies for key validation techniques.
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its role in the development of potent inhibitors for various protein kinases. Computational docking is an invaluable tool for predicting the binding modes and affinities of these compounds, thereby guiding the design of more effective drug candidates. However, the reliability of these in silico predictions must be rigorously validated through experimental means. This guide delves into the comparison of docking results with experimental data for imidazo[4,5-b]pyridine-based inhibitors targeting key protein kinases like Aurora A and FLT3.
Comparing In Silico Predictions with Experimental Realities
Computational docking provides a score, typically in the form of binding energy (kcal/mol), that predicts the binding affinity between a ligand and its target protein. While useful for initial screening and hypothesis generation, these scores must be correlated with experimental data to be considered reliable. The following tables present a comparison of computational approaches with various experimental validation techniques for imidazo[4,5-b]pyridine derivatives targeting Aurora A and FLT3 kinases.
Table 1: Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase A Inhibitors
| Compound ID | Computational Method | Predicted Binding Affinity (kcal/mol) | Experimental Validation Method | Experimentally Determined Value | Reference |
| 21a | Molecular Docking | Data not explicitly provided in the publication | Kinase Inhibition Assay | IC50 = 0.038 µM | [1] |
| Binding Affinity Assay | Kd = 7.5 nM | [1] | |||
| 21c | Molecular Docking | Data not explicitly provided in the publication | Kinase Inhibition Assay | IC50 = 0.025 µM | [2][3] |
| 28c | Molecular Docking | Guided by computational modeling | Kinase Inhibition Assay | IC50 (Aurora A) = 0.230 µM | [2][3] |
| Kinase Inhibition Assay | IC50 (Aurora B) = 5.0 µM (selective) | [2][3] | |||
| 40f | Molecular Docking | Guided by computational modeling | Kinase Inhibition Assay | IC50 (Aurora A) = 0.040 µM | [2][3] |
| Kinase Inhibition Assay | IC50 (Aurora B) = 1.3 µM (selective) | [2][3] |
Note: While the publications mention the use of computational modeling to guide inhibitor design, specific binding energy values for each compound were not always reported.
Table 2: Imidazo[4,5-b]pyridine Derivatives as FLT3 Kinase Inhibitors
| Compound ID | Computational Method | Predicted Binding Affinity (kcal/mol) | Experimental Validation Method | Experimentally Determined Value | Reference |
| 27e | Molecular Docking | Data not explicitly provided in the publication | Binding Affinity Assay | Kd (FLT3) = 6.2 nM | [1] |
| Binding Affinity Assay | Kd (FLT3-ITD) = 38 nM | [1] | |||
| 18a | Molecular Docking | Data not explicitly provided in the publication | Kinase Inhibition Assay | IC50 (FLT3-ITD) = 0.38 µM | [4] |
| 18b | Molecular Docking | Data not explicitly provided in the publication | Kinase Inhibition Assay | IC50 (FLT3-ITD) = 0.45 µM | [4] |
Experimental Protocols for Validating Docking Simulations
Accurate validation of computational predictions requires robust experimental protocols. Below are detailed methodologies for commonly used assays in the context of kinase inhibitors.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, FLT3)
-
Kinase substrate (e.g., Kemptide for Aurora A)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[5]
-
Test imidazo[4,5-b]pyridine compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the Kinase Assay Buffer. Prepare a solution of the kinase substrate and ATP in the assay buffer. The ATP concentration should be near the Michaelis constant (Km) for the kinase to accurately determine the inhibitor's potency. Prepare serial dilutions of the test compounds in the assay buffer, ensuring the final DMSO concentration remains low (typically ≤1%). Dilute the kinase to its working concentration in the assay buffer.
-
Assay Plate Setup: To each well of the microplate, add the test inhibitor dilution (or buffer with DMSO for controls). Add the substrate/ATP mixture.
-
Kinase Reaction: Initiate the reaction by adding the diluted kinase to the wells. For blank wells, add assay buffer without the enzyme. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[6]
-
Signal Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Add the Kinase Detection Reagent to convert the ADP generated to ATP, which in turn produces a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Binding Affinity Assay (FRET-Based)
This assay measures the direct binding of an inhibitor to the kinase, providing a dissociation constant (Kd). The LanthaScreen™ Eu Kinase Binding Assay is a suitable method.[7][8]
Materials:
-
GST- or His-tagged purified recombinant kinase (e.g., Aurora A, FLT3)
-
Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Fluorescently labeled kinase tracer (an ATP-competitive ligand)
-
Kinase Assay Buffer
-
Test imidazo[4,5-b]pyridine compounds dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the Kinase Assay Buffer. Prepare a mixture of the kinase and the europium-labeled antibody in the assay buffer. Prepare the fluorescent tracer solution in the assay buffer.
-
Assay Plate Setup: Add the test compound dilutions to the wells of the 384-well plate. Add the kinase/antibody mixture to the wells.
-
Binding Reaction: Initiate the binding reaction by adding the tracer solution to all wells. Incubate the plate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate using a TR-FRET-capable plate reader, measuring the emission from both the europium donor (e.g., at 615 nm) and the Alexa Fluor 647 acceptor (e.g., at 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The Kd value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a competitive binding model.
X-ray Crystallography for Structural Validation
Obtaining a co-crystal structure of the target protein in complex with the imidazo[4,5-b]pyridine inhibitor provides the ultimate validation of the binding mode predicted by docking simulations.
General Procedure:
-
Protein Expression and Purification: Express and purify a high-quality, stable form of the target kinase.
-
Co-crystallization: Set up crystallization trials by mixing the purified protein with the imidazo[4,5-b]pyridine inhibitor and a variety of crystallization screening solutions. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Crystal Harvesting and Data Collection: Once crystals are formed, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The protein-ligand structure is then built into the electron density map and refined to produce a high-resolution atomic model. The final structure reveals the precise interactions between the inhibitor and the protein's active site.[2]
Visualizing the Validation Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the general workflow for validating computational docking simulations and a simplified signaling pathway for a common target of imidazo[4,5-b]pyridine inhibitors.
Caption: Workflow for validating computational docking simulations.
Caption: Simplified FLT3 signaling pathway and its inhibition.
Caption: Decision flowchart for experimental validation.
References
- 1. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Proper Disposal of 5,7-dichloro-1H-imidazo[4,5-b]pyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5,7-dichloro-1H-imidazo[4,5-b]pyridine, a chemical compound used in research and drug development. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This substance is classified as hazardous and must be managed accordingly.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. All personnel must be familiar with its material safety data sheet (MSDS) before working with this compound.
Key Hazards:
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE): When handling this compound, including during disposal preparation, the following PPE is mandatory:
-
Protective gloves
-
Protective clothing
-
Eye and face protection[1]
Quantitative Hazard Data Summary
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
Disposal Protocol: A Step-by-Step Operational Plan
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4]. Evaporation of this chemical as a disposal method is also prohibited[1][3].
Step 1: Waste Collection and Container Selection
-
Container Choice: Collect waste this compound in a designated, compatible, and leak-proof container. The original container is ideal if it is in good condition[5]. Otherwise, use a container made of a material that does not react with the chemical and has a secure screw cap[5].
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure solid compound, as well as contaminated items such as gloves, weigh boats, and paper towels, in a clearly labeled, sealable container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams[3].
-
Step 2: Labeling of Hazardous Waste
Proper labeling is a critical compliance step.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first waste is added.
-
Content Identification: The label must clearly state the full chemical name: "this compound". Avoid using chemical formulas or abbreviations. For mixtures, list all components and their approximate percentages[5].
-
Hazard Information: Indicate the associated hazards on the label (e.g., "Toxic," "Irritant")[5].
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[5][6].
-
Segregation: Ensure the container is segregated from incompatible materials. Specifically, store it away from strong oxidizers and acids[5].
-
Container Management: Keep the waste container securely capped at all times, except when adding waste[3][5].
-
Secondary Containment: It is best practice to use secondary containment, such as a tray or bin, for liquid waste containers to prevent spills[3].
Step 4: Arranging for Disposal
-
Full Container: Once the container is full, or if it has been in the SAA for close to one year (or your institution's specific time limit), it is ready for disposal[5]. Do not overfill containers; leave at least one inch of headspace for liquids to allow for expansion[5].
-
Request Pickup: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a chemical collection request form to your Environmental Health and Safety (EHS) office[3].
-
Documentation: Maintain records of waste generation and disposal as required by your institution and local regulations[2].
Disposal of Empty Containers
Empty containers that held this compound must also be handled properly.
-
Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent capable of removing the chemical residue. The first rinsate must be collected and disposed of as hazardous waste[3][7].
-
Defacing Labels: After thorough rinsing and air-drying, completely remove or deface all hazard labels on the container[1][3].
-
Final Disposal: The clean, defaced container can then typically be disposed of as regular laboratory glass or plastic waste[1][7].
Experimental Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. policies.dartmouth.edu [policies.dartmouth.edu]
- 4. acs.org [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for 5,7-dichloro-1H-imidazo[4,5-b]pyridine
This guide provides crucial safety and logistical information for the handling and disposal of 5,7-dichloro-1H-imidazo[4,5-b]pyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.
Chemical Profile and Hazards
This compound is a chlorinated imidazopyridine derivative.[1][2] It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][3]
Quantitative Safety Data
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂N₃ | [1] |
| Molecular Weight | 188.01 g/mol | [1] |
| CAS Number | 24485-01-6 | [1] |
| GHS Hazard Statements | H302, H315, H319 | [1] |
| Storage Temperature | 2°C - 8°C |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or explosion. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection against a broad range of chemicals.[4] It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical.[5] For tasks with a higher risk of exposure, double gloving is recommended. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[4] Clothing worn underneath should be made of natural fibers like cotton.[4] |
| Foot Protection | Closed-toe Shoes | Appropriate shoes that cover the entire foot are required.[4] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory. |
| Respiratory Protection | Respirator | Use of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[4][6] |
Safety Operating and Disposal Plan
Safe Handling Protocol:
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. All necessary PPE should be inspected and worn properly.
-
Handling:
-
Conduct all operations involving this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[7]
-
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[7] Decontaminate the work surface and any equipment used.
Spill Response:
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
Ventilation: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE during cleanup.
Disposal Plan:
-
Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.
-
Containerization:
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area, segregated from incompatible materials.
-
Disposal: Dispose of the hazardous waste through a licensed environmental disposal service, in accordance with all local, state, and federal regulations.[7] Do not dispose of it down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C6H3Cl2N3 | CID 5949802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,7-Dichloroimidazo[4,5-b]pyridine | 24485-01-6 [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
